molecular formula C10H10F3N3O3 B15566730 MDI-2268

MDI-2268

货号: B15566730
分子量: 277.20 g/mol
InChI 键: RONKZYYGLIORQV-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

MDI-2268 is a useful research compound. Its molecular formula is C10H10F3N3O3 and its molecular weight is 277.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

2-hydrazinyl-2-oxo-N-[[3-(trifluoromethoxy)phenyl]methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3N3O3/c11-10(12,13)19-7-3-1-2-6(4-7)5-15-8(17)9(18)16-14/h1-4H,5,14H2,(H,15,17)(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RONKZYYGLIORQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(F)(F)F)CNC(=O)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

MDI-2268: A Technical Guide to its Mechanism of Action as a PAI-1 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Core Mechanism of Action: Inhibition of PAI-1

Quantitative Preclinical Data

The efficacy and pharmacokinetic profile of MDI-2268 have been evaluated in several preclinical models. The data below summarizes key quantitative findings.

Table 1: In Vivo Efficacy of this compound in a Murine Venous Thrombosis Model
Treatment GroupDosageThrombus Weight Reduction vs. ControlBleeding TimeReference
This compound3 mg/kg IP62% decreaseNo significant change
Low-Molecular Weight Heparin (LMWH)3 mg/kg IPEfficacious (comparable to this compound)Significantly prolonged
This compound1.5 mg/kgNot statistically significantNot affected
This compound3 mg/kgSignificant reduction (p=0.035)Not affected
Enoxaparin7.3 mg/kgSignificant reduction (p=0.005)-
This compound + Enoxaparin3 mg/kg + 1.8 mg/kgSignificant reduction (p=0.035)-
Table 2: Pharmacokinetic Properties of this compound in Rats
Administration RouteHalf-life (t½)BioavailabilityReference
Intravenous (IV)30 minutes-
Oral (PO)3.4 hours57%
Table 3: In Vitro Inhibitory Activity of this compound and Comparators
CompoundConditionIC50 (µM)Reference
This compoundIn buffer140
MDI-2517 (analog)In buffer52
TiplaxtininIn buffer22
This compoundIn presence of Vitronectin75
MDI-2517 (analog)In presence of Vitronectin54
TiplaxtininIn presence of Vitronectin583
This compoundIn human plasma67
MDI-2517 (analog)In human plasma57
TiplaxtininIn human plasma2003

Signaling Pathways Modulated by this compound

PAI1_LRP1_Signaling MDI2268 This compound PAI1 Active PAI-1 MDI2268->PAI1 uPA uPA PAI1->uPA Inhibits PAI1_uPA PAI-1/uPA Complex PAI1->PAI1_uPA uPA->PAI1_uPA Plasmin Plasmin uPA->Plasmin Activates LRP1 LRP1 Receptor PAI1_uPA->LRP1 Binds Intracellular Intracellular Signaling LRP1->Intracellular Activates Senescence Cellular Senescence Intracellular->Senescence Promotes Plasminogen Plasminogen Fibrinolysis Fibrinolysis Plasmin->Fibrinolysis

Fig. 1: this compound Mechanism of Action on PAI-1 Signaling

Experimental Protocols

The following are representative protocols for preclinical models used to evaluate the efficacy of this compound.

Murine Model of Venous Thrombosis (Electrolytic IVC Model)
  • Animal Model: C57BL/6 mice (10-12 weeks old, 20-25g) are used.

  • Anesthesia: Mice are anesthetized using an appropriate anesthetic agent (e.g., isoflurane).

  • Surgical Procedure: A laparotomy is performed to expose the inferior vena cava (IVC). A 25-gauge needle is placed adjacent to the IVC, and a platinum wire electrode is inserted into the needle. A constant current is applied to induce endothelial injury and thrombus formation.

  • Drug Administration: this compound (e.g., 3 mg/kg) or vehicle control is administered via intraperitoneal (IP) injection three times a day for two days following the induction of thrombosis.

  • Endpoint Analysis: After two days, the mice are euthanized, and the thrombosed segment of the IVC is excised. The thrombus is carefully removed and weighed.

  • Bleeding Time Assay: In a separate cohort of mice, bleeding time is assessed 90 minutes after IP injection of this compound or control. This is typically done by tail clipping and measuring the time to cessation of bleeding.

VT_Workflow Start Start: C57BL/6 Mice Anesthesia Anesthesia Start->Anesthesia Surgery Expose IVC (Laparotomy) Anesthesia->Surgery Thrombus_Induction Induce Thrombus (Electrolytic Injury) Surgery->Thrombus_Induction Treatment Administer this compound or Vehicle (IP, 3x/day for 2 days) Thrombus_Induction->Treatment Bleeding Bleeding Time Assay (Separate Cohort) Thrombus_Induction->Bleeding Euthanasia Euthanize Mice (Day 2) Treatment->Euthanasia Harvest Excise IVC & Harvest Thrombus Euthanasia->Harvest Weigh Measure Thrombus Weight Harvest->Weigh Analysis Data Analysis Weigh->Analysis

Fig. 2: Experimental Workflow for Venous Thrombosis Model
Murine Model of Atherosclerosis

  • Animal Model: LDL receptor-deficient (ldlr-/-) mice are used.

  • Diet: Mice are fed a Western-type diet high in cholesterol, fat, and sucrose (B13894) to induce obesity, metabolic dysfunction, and atherosclerosis.

  • Drug Administration: this compound is incorporated into the Western diet (e.g., 400 µg/g of diet) and fed to the mice for a period of 12 to 24 weeks.

  • Endpoint Analysis:

    • Atherosclerotic Plaque Analysis: At the end of the study period, mice are euthanized, and the aorta is perfused and dissected. Atherosclerotic lesion formation in the aortic arch, thoracic and abdominal aorta is quantified, often by Oil Red O staining.

    • Histology and Immunohistochemistry: Aortic root sections are prepared for histological analysis to assess plaque composition, including macrophage accumulation (e.g., Mac-2 staining), smooth muscle cell content (e.g., α-actin staining), and collagen content (e.g., picrosirius red staining).

    • Metabolic Parameters: Body weight and food consumption are monitored throughout the study. At the end of the study, plasma lipids and glucose levels may be measured.

Conclusion

References

MDI-2268: A Technical Guide to a Novel PAI-1 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis for Researchers and Drug Development Professionals

Core Data Summary

The following tables summarize the key quantitative data available for MDI-2268.

Table 1: In Vitro Activity
ParameterValueConditionsSource
IC₅₀ (PAI-1 Inhibition) Not explicitly reported; activity is described as "essentially identical" to CCG-7844BP. The IC₅₀ for CCG-7844BP is approximately 60 µM.Dual-reporter assay with glycosylated PAI-1 in HEPES-buffered saline with 15 mg/ml BSA.[1]
Table 2: In Vivo Pharmacokinetics (Rat Model)
ParameterValueDosing RouteSource
Half-life (t₁⸝₂) ** 30 minutesIntravenous (15 mg/kg)[1]
Half-life (t₁⸝₂) **3.4 hoursOral gavage (30 mg/kg)[1]
Bioavailability 57%Oral[1]
Table 3: In Vivo Efficacy (Murine Deep Vein Thrombosis Model)
Treatment GroupDoseOutcomeSource
This compound 3 mg/kg (intraperitoneal)62% decrease in thrombus weight compared to control.[1]
This compound 1.5 mg/kg (intraperitoneal)No significant change in thrombus weight compared to control.
This compound 3 mg/kg (intraperitoneal)Significant reduction in thrombus weight.
Low Molecular Weight Heparin (LMWH) 3 mg/kg (intraperitoneal)Efficacious in reducing thrombus weight.
This compound vs. LMWH 3 mg/kg (intraperitoneal)This compound was as effective as LMWH in reducing thrombus weight.
Bleeding Time (this compound) 3 mg/kg (intraperitoneal)No significant change in bleeding time.
Bleeding Time (LMWH) 3 mg/kg (intraperitoneal)Significantly prolonged bleeding time.
Table 4: In Vivo Efficacy (Murine Atherosclerosis Model)
Treatment GroupDietDurationKey FindingsSource
This compound Western Diet (400 µg/g of diet)12 weeksSignificantly inhibited obesity and atherosclerosis formation. Decreased macrophage accumulation in atherosclerotic plaques.

Signaling Pathways and Mechanism of Action

PAI1_Inhibition_Pathway cluster_0 Fibrinolysis Cascade cluster_1 PAI-1 Regulation Plasminogen Plasminogen Plasmin Plasmin Fibrin (B1330869) Fibrin (Clot) Plasmin->Fibrin degrades Fibrin_Degradation Fibrin Degradation Products Fibrin->Fibrin_Degradation tPA_uPA tPA / uPA tPA_uPA->Plasminogen activates PAI1 PAI-1 PAI1->tPA_uPA inhibits MDI2268 This compound MDI2268->PAI1 inhibits

Mechanism of this compound action on the fibrinolytic pathway.

Experimental Protocols

In Vitro PAI-1 Inhibition Assay (Dual-Reporter Assay)

This protocol is based on the methodology used in the high-throughput screening that identified the parent compound of this compound.

  • Reagents and Materials:

    • Urokinase-type plasminogen activator (uPA)

    • Fluorogenic uPA substrate (e.g., Z-Gly-Gly-Arg-AMC)

    • Chromogenic uPA substrate (e.g., Spectrozyme uPA)

    • HEPES-buffered saline (HBS)

    • Bovine Serum Albumin (BSA)

    • This compound (or other test compounds)

    • 384-well microplates

  • Procedure: a. Prepare a solution of PAI-1 in HBS with 15 mg/ml BSA. b. Serially dilute this compound in the PAI-1 solution in a 384-well plate. c. Incubate the plate at room temperature for a specified period (e.g., 15-30 minutes) to allow for inhibitor binding. d. Add a solution containing uPA and the dual-reporter substrates (fluorogenic and chromogenic) to each well. e. Immediately measure the fluorescence and absorbance at appropriate wavelengths using a plate reader. f. Monitor the change in fluorescence and absorbance over time to determine the rate of substrate cleavage. g. Calculate the percent inhibition of PAI-1 activity for each concentration of this compound. h. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Murine Deep Vein Thrombosis (DVT) Model

Two primary models have been utilized to evaluate the in vivo efficacy of this compound: the electrolytic injury model and the ligation model.

1. Electrolytic Injury Model (EIM):

  • Animals: C57BL/6 mice (10-12 weeks old, 20-25g).

  • Anesthesia: Administer appropriate anesthesia (e.g., isoflurane).

  • Surgical Procedure: a. Make a midline abdominal incision to expose the inferior vena cava (IVC). b. Carefully dissect the IVC free from surrounding tissue. c. Insert a small gauge needle attached to an electrode into the lumen of the IVC. d. Apply a constant direct current (e.g., 250 µA) for a defined period (e.g., 15 minutes) to induce endothelial injury and thrombus formation.

  • Drug Administration: Administer this compound (e.g., 1.5 or 3 mg/kg) or vehicle control via intraperitoneal (IP) injection at specified time points post-injury.

  • Thrombus Analysis: a. At a predetermined endpoint (e.g., 48 hours), euthanize the mice. b. Carefully excise the IVC segment containing the thrombus. c. Remove the thrombus and measure its wet weight.

2. IVC Ligation Model:

  • Animals and Anesthesia: As described for the EIM.

  • Surgical Procedure: a. Expose the IVC as described above. b. Ligate the IVC completely with a suture at a specific location (e.g., caudal to the renal veins). All side branches are also ligated.

  • Drug Administration: Administer this compound or vehicle as described for the EIM.

  • Thrombus Analysis: Harvest and weigh the thrombus at the experimental endpoint.

DVT_Workflow cluster_0 Animal Preparation cluster_1 Thrombosis Induction cluster_2 Treatment and Analysis Animal_Prep Anesthetize Mouse Surgery Expose Inferior Vena Cava Animal_Prep->Surgery Induction_Choice Induce Thrombosis Surgery->Induction_Choice Electrolytic Electrolytic Injury Induction_Choice->Electrolytic EIM Ligation IVC Ligation Induction_Choice->Ligation Ligation Treatment Administer this compound or Vehicle Electrolytic->Treatment Ligation->Treatment Endpoint Euthanize at Endpoint Treatment->Endpoint Harvest Harvest and Weigh Thrombus Endpoint->Harvest Analysis Data Analysis Harvest->Analysis

Experimental workflow for murine deep vein thrombosis models.
Pharmacokinetic Study in Rats

  • Animals: Male Sprague-Dawley rats.

  • Housing and Acclimation: House animals in standard conditions with a 12-hour light/dark cycle and provide access to food and water ad libitum. Allow for an acclimation period before the study.

  • Drug Administration:

    • Intravenous (IV): Administer this compound (e.g., 15 mg/kg) as a bolus injection into a tail vein.

    • Oral (PO): Administer this compound (e.g., 30 mg/kg) via oral gavage.

  • Blood Sampling: a. Collect blood samples (e.g., via tail vein or retro-orbital sinus) at multiple time points post-administration (e.g., 0, 5, 15, 30, 60, 120, 240, 480 minutes). b. Collect blood into tubes containing an anticoagulant (e.g., EDTA). c. Centrifuge the blood samples to separate the plasma.

  • Sample Analysis: a. Extract this compound from the plasma samples. b. Quantify the concentration of this compound in each sample using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).

  • Pharmacokinetic Analysis: a. Plot the plasma concentration of this compound versus time. b. Use pharmacokinetic software to calculate key parameters, including half-life (t₁⸝₂), area under the curve (AUC), clearance, and volume of distribution. c. Calculate oral bioavailability by comparing the AUC from the oral dose to the AUC from the IV dose.

Conclusion

References

MDI-2268: A Technical Guide to its Biological Activity and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Core Mechanism of Action: PAI-1 Inhibition

PAI1_Pathway cluster_0 Fibrinolytic System cluster_1 PAI-1 Regulation Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin activated by Fibrin_clot Fibrin (B1330869) Clot Plasmin->Fibrin_clot degrades Fibrin_degradation Fibrin Degradation Products tPA_uPA tPA / uPA PAI1 PAI-1 PAI1->tPA_uPA inhibits MDI2268 MDI-2268 MDI2268->PAI1 inhibits

Figure 1: this compound Mechanism of Action in the Fibrinolytic Pathway.

Quantitative Biological Data

The following tables summarize the key quantitative data reported for this compound in preclinical studies.

Table 1: In Vitro and Ex Vivo Activity
ParameterValueConditionsSource
PAI-1 Inhibitory ActivitySimilar to CCG-7844BPAgainst glycosylated PAI-1 in HBS with 15 mg/ml BSA and ex vivo PAI-1-depleted murine plasma.[1]
Table 2: Pharmacokinetic Profile in Rats
ParameterRoute of AdministrationValueSource
Half-life (t1/2)Intravenous (IV)30 minutes[1]
Half-life (t1/2)Oral (PO)3.4 hours[1]
BioavailabilityOral (PO)57%[1]
Table 3: In Vivo Efficacy in Murine Models
ModelTreatmentDoseOutcomeSource
Deep Vein Thrombosis (DVT)This compound3 mg/kg IP62% decrease in thrombus weight compared to controls; no change in bleeding time.[1]
Deep Vein Thrombosis (DVT)This compound1.5 mg/kg IPNo significant reduction in thrombus weight.
Deep Vein Thrombosis (DVT)This compound3 mg/kg IPSignificant reduction in thrombus weight.
Atherosclerosis (ldlr-/- mice on Western Diet)This compound in diet400 µg/g of diet for 12 weeksSignificantly less atherosclerosis formation; mice failed to gain weight.

Experimental Protocols

This section provides an overview of the methodologies used in the key experiments cited in this guide.

In Vitro PAI-1 Inhibition Assay

Methodology (based on standard ELISA procedures):

  • Signal Generation: A chromogenic substrate for HRP is added, and the absorbance is measured. The signal intensity is inversely proportional to the inhibitory activity of this compound.

PAI1_Inhibition_Assay start Start plate_coating Coat microtiter plate with uPA/tPA start->plate_coating pre_incubation Pre-incubate PAI-1 with varying concentrations of this compound plate_coating->pre_incubation add_to_plate Add PAI-1/MDI-2268 mixture to wells pre_incubation->add_to_plate incubation_capture Incubate to allow active PAI-1 binding add_to_plate->incubation_capture wash1 Wash to remove unbound PAI-1 incubation_capture->wash1 add_primary_ab Add primary anti-PAI-1 antibody wash1->add_primary_ab incubation1 Incubate add_primary_ab->incubation1 wash2 Wash incubation1->wash2 add_secondary_ab Add HRP-conjugated secondary antibody wash2->add_secondary_ab incubation2 Incubate add_secondary_ab->incubation2 wash3 Wash incubation2->wash3 add_substrate Add chromogenic substrate wash3->add_substrate measure_absorbance Measure absorbance add_substrate->measure_absorbance end End measure_absorbance->end

Figure 2: Workflow for an in vitro PAI-1 Inhibition Assay.
Murine Deep Vein Thrombosis (DVT) Model

Objective: To evaluate the in vivo antithrombotic efficacy of this compound.

Model: Electrolytic inferior vena cava (IVC) model in mice.

Methodology:

  • Anesthesia: Mice are anesthetized.

  • Surgical Preparation: A midline laparotomy is performed to expose the inferior vena cava.

  • Thrombus Induction: A needle electrode is inserted into the IVC, and a constant electrical current is applied to induce endothelial injury and subsequent thrombus formation.

  • Drug Administration: this compound or vehicle control is administered via intraperitoneal (IP) injection at specified doses and time points.

  • Thrombus Harvesting and Analysis: After a set period, the thrombosed IVC segment is excised, and the thrombus is carefully removed and weighed.

  • Bleeding Time Assessment: In a separate cohort of mice, tail bleeding time is measured to assess the hemorrhagic risk of the treatment.

DVT_Model_Workflow start Start anesthesia Anesthetize mouse start->anesthesia surgery Expose inferior vena cava (IVC) anesthesia->surgery thrombus_induction Induce thrombus via electrolytic injury surgery->thrombus_induction drug_admin Administer this compound or vehicle (IP) thrombus_induction->drug_admin thrombus_analysis_group Thrombus Analysis Cohort drug_admin->thrombus_analysis_group bleeding_time_group Bleeding Time Cohort drug_admin->bleeding_time_group harvest_thrombus Excise thrombosed IVC and weigh thrombus thrombus_analysis_group->harvest_thrombus measure_bleeding Measure tail bleeding time bleeding_time_group->measure_bleeding data_analysis Analyze and compare thrombus weight and bleeding time harvest_thrombus->data_analysis measure_bleeding->data_analysis end End data_analysis->end

Figure 3: Experimental Workflow for the Murine DVT Model.
Murine Atherosclerosis Model

Objective: To assess the effect of this compound on the development of atherosclerosis.

Model: LDL receptor-deficient (ldlr-/-) mice on a Western diet.

Methodology:

  • Animal Model: Male ldlr-/- mice are used.

  • Diet: Mice are fed a high-fat, high-cholesterol "Western diet" to induce hypercholesterolemia and atherosclerosis.

  • Drug Administration: this compound is incorporated into the Western diet at a specified concentration.

  • Treatment Period: Mice are maintained on their respective diets for a defined period (e.g., 12 weeks).

  • Tissue Collection: At the end of the study, mice are euthanized, and the aorta is perfused and harvested.

  • Lesion Analysis: The aorta is stained (e.g., with Oil Red O) to visualize atherosclerotic plaques. The lesion area is quantified using image analysis software.

Atherosclerosis_Model_Workflow start Start animal_model Use ldlr-/- mice start->animal_model diet_induction Feed Western diet animal_model->diet_induction drug_admin Incorporate this compound into diet diet_induction->drug_admin treatment_period Maintain on diet for specified duration drug_admin->treatment_period tissue_harvest Harvest aorta treatment_period->tissue_harvest lesion_staining Stain with Oil Red O tissue_harvest->lesion_staining quantification Quantify atherosclerotic lesion area lesion_staining->quantification end End quantification->end

Figure 4: Workflow for the Murine Atherosclerosis Model.

Summary and Future Directions

References

MDI-2268: A Potent and Orally Bioavailable PAI-1 Inhibitor for Antithrombotic Therapy

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Chemical Structure and Properties

MDI-2268 is a synthetic, small-molecule compound with the following chemical characteristics:

PropertyValue
IUPAC Name 2-hydrazinyl-2-oxo-N-[[3-(trifluoromethoxy)phenyl]methyl]acetamide[1][2]
CAS Number 1609176-50-2[1][2][3][4]
Molecular Formula C10H10F3N3O3[1][2]
Molecular Weight 277.20 g/mol [1][2]
SMILES C1=CC(=CC(=C1)OC(F)(F)F)CNC(=O)C(=O)NN[1]
Appearance Solid powder[1]
Solubility Soluble in DMSO[1][2][5]

Mechanism of Action

Preclinical Efficacy

The antithrombotic efficacy of this compound has been demonstrated in murine models of venous thrombosis. In the electrolytic inferior vena cava (IVC) model, this compound administration led to a significant dose-dependent reduction in thrombus weight.[6]

Experimental Model Compound Dose Administration Route Effect Reference
Electrolytic IVC Model (Mouse)This compound1.5 mg/kgIntraperitonealReduction in thrombus weight[6]
Electrolytic IVC Model (Mouse)This compound3 mg/kgIntraperitonealSignificant reduction in thrombus weight[6]
PAI-1 Overexpressing MiceThis compound0.3 - 10 mg/kgOral GavageDose-dependent inhibition of PAI-1 activity[3]

Importantly, studies have shown that this compound's efficacy is achieved without a significant increase in bleeding time, a common side effect of many antithrombotic agents.[2]

Pharmacokinetics

Pharmacokinetic studies have revealed that this compound is orally bioavailable.[3] Following oral administration in rats, this compound exhibited a half-life of 3.4 hours.[3] This favorable pharmacokinetic profile supports its potential for convenient oral dosing in a clinical setting.

Parameter Value Species Administration Route Reference
Half-life (t1/2)3.4 hoursRatOral[3]
Half-life (t1/2)30 minutesRatIntravenous[3]
Bioavailability57%RatOral[3]

Experimental Protocols

Dual-Reporter High-Throughput Screen for PAI-1 Inhibitors

This compound was identified through a robust dual-reporter high-throughput screen (HTS) designed to minimize false positives and identify compounds active in a high-protein environment, mimicking physiological conditions.[3][7]

Protocol Outline:

  • Compound Plating: 200 nL of test compounds are dispensed into 1536-well plates.

  • Substrate Addition: A mixture of the two fluorogenic u-PA substrates is added.

  • Signal Detection: Fluorescence is measured at the appropriate excitation and emission wavelengths for each reporter.

HTS_Workflow Compound Compound Library PAI1 PAI-1 + BSA Compound->PAI1 Dispense uPA u-PA PAI1->uPA Incubate & Add u-PA Substrates Fluorogenic Substrates uPA->Substrates Add Substrates PlateReader Fluorescence Plate Reader Substrates->PlateReader Measure Fluorescence Hit Hit Compound PlateReader->Hit Analyze Data

Fig. 1: High-Throughput Screening Workflow for PAI-1 Inhibitors
Electrolytic Inferior Vena Cava (IVC) Model of Venous Thrombosis

This in vivo model is used to evaluate the antithrombotic efficacy of compounds in a setting that mimics venous thrombosis with continuous blood flow.[2][4][5]

Procedure:

  • Anesthesia: Mice are anesthetized using isoflurane.[4][5]

  • Surgical Exposure: A midline laparotomy is performed to expose the inferior vena cava (IVC).[4][5]

  • Thrombus Induction: A 25-gauge needle attached to a silver-coated copper wire is inserted into the IVC. A second wire is placed subcutaneously to complete an electrical circuit. A constant direct current is applied, which generates free radicals and induces endothelial cell activation and thrombus formation.[5][8]

  • Compound Administration: this compound or a vehicle control is administered to the mice, typically via intraperitoneal injection, at specified doses and time intervals.[6]

  • Thrombus Evaluation: At the end of the study period, the mice are euthanized, and the IVC is excised. The thrombus is carefully removed and weighed.

  • Bleeding Time Assessment: In a separate cohort of animals, bleeding time is measured by tail clipping to assess the hemorrhagic risk of the compound.

EIM_Model Anesthesia Anesthetize Mouse Surgery Expose IVC Anesthesia->Surgery Induction Induce Thrombus (Electrolytic Injury) Surgery->Induction Treatment Administer this compound Induction->Treatment Evaluation Euthanize & Harvest Thrombus Treatment->Evaluation Analysis Weigh Thrombus Evaluation->Analysis

Fig. 2: Electrolytic IVC Model Experimental Workflow

Signaling Pathways

Fibrinolytic Pathway

Fibrinolytic_Pathway MDI2268 This compound PAI1 PAI-1 MDI2268->PAI1 tPA_uPA t-PA / u-PA PAI1->tPA_uPA Plasminogen Plasminogen tPA_uPA->Plasminogen activates Plasmin Plasmin Plasminogen->Plasmin Fibrin (B1330869) Fibrin (Clot) Plasmin->Fibrin degrades Degradation Fibrin Degradation Products Fibrin->Degradation

Fig. 3: this compound's Effect on the Fibrinolytic Pathway
PAI-1 and LRP1 Signaling in Cellular Senescence

PAI1_LRP1_Senescence MDI2268 This compound PAI1 PAI-1 MDI2268->PAI1 LRP1 LRP1 PAI1->LRP1 binds Downstream Downstream Signaling (e.g., ERK1/2, β-catenin) LRP1->Downstream activates Senescence Cellular Senescence Downstream->Senescence promotes

Fig. 4: PAI-1/LRP1-Mediated Cellular Senescence Pathway

Conclusion

References

MDI-2268: A Technical Overview of its Discovery and Preclinical Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Discovery and Lead Identification

High-Throughput Screening (HTS) Workflow

The dual-reporter HTS was designed to eliminate compounds that were either promiscuous or interfered with the assay components. This strategy significantly accelerated the identification of viable lead compounds for in vivo studies.[1][3]

HTS_Workflow cluster_screening Compound Library Screening cluster_validation Hit Validation and Optimization cluster_testing In Vivo and Ex Vivo Testing Compound_Library >152,000 Pure Compounds + 27,000 Natural Extracts HTS Dual-Reporter HTS (High-Protein Environment) Compound_Library->HTS Initial_Hits Initial Hits HTS->Initial_Hits SAR Medicinal Chemistry & SAR Initial_Hits->SAR Lead_Candidate Lead Clinical Candidate: MDI-2268 SAR->Lead_Candidate Ex_Vivo Ex Vivo Plasma Activity Lead_Candidate->Ex_Vivo In_Vivo In Vivo Efficacy Models Lead_Candidate->In_Vivo

High-Throughput Screening and Lead Identification Workflow for this compound.

Mechanism of Action

PAI1_Inhibition_Pathway cluster_Fibrinolysis Fibrinolytic Pathway cluster_Inhibition PAI-1 Mediated Inhibition Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin Activation tPA_uPA tPA / uPA tPA_uPA->Plasminogen Fibrin Fibrin (Clot) Plasmin->Fibrin Fibrin_Degradation Fibrin Degradation (Clot Dissolution) Fibrin->Fibrin_Degradation Degradation PAI1 PAI-1 PAI1->tPA_uPA Inhibition MDI2268 This compound MDI2268->PAI1 Inhibition

Mechanism of Action of this compound in the Fibrinolytic Pathway.

Pharmacological Properties

Pharmacokinetics in Rats

Pharmacokinetic studies in rats have demonstrated the viability of this compound for both intravenous and oral administration.[1]

ParameterIntravenous (IV) AdministrationOral (PO) Administration
Half-life (t½) 30 minutes3.4 hours
Bioavailability -57%
Data from pharmacokinetic studies in rats.[1]
In Vivo Activity in Mice
Oral Dose (mg/kg)Residual PAI-1 Activity (%)
0.3~80%
1.0~60%
3.0~40%
10.0~20%
Residual PAI-1 activity was measured 90 minutes post-administration.[1]

Preclinical Efficacy

This compound has been evaluated in a range of preclinical models, demonstrating its therapeutic potential in various disease states.

Venous Thrombosis (VT)

In a murine model of venous thrombosis, this compound was shown to be as efficacious as low molecular weight heparin (LMWH) in reducing thrombus weight, but without the associated increase in bleeding time.

Treatment Group (3 mg/kg IP)Thrombus Weight ReductionBleeding Time
This compound 62% decrease compared to controlNo significant change
LMWH 62% decrease compared to controlSignificantly prolonged
Thrombi were harvested 2 days following VT induction.[1]
Inflammatory Bowel Disease (IBD)

In a mouse model with IBD-like symptoms, treatment with this compound resulted in improved outcomes compared to placebo-treated mice.[7] Treated mice exhibited less weight loss and reduced intestinal destruction and inflammation.[7]

Atherosclerosis

In a murine model of metabolic syndrome, the addition of this compound to a Western diet for 12 weeks significantly inhibited the formation of atherosclerosis in the aortic arch, thoracic, and abdominal aorta compared to control mice.[8][9] this compound treatment also prevented weight gain in these animals.[8][9]

Ischemic Stroke

In a mouse model of middle cerebral artery occlusion (MCAO), this compound administered 30 minutes after MCAO significantly reduced infarct size compared to vehicle-treated mice.[10] Furthermore, combination therapy of this compound with the PDGFRα inhibitor imatinib (B729) showed a significant reduction in stroke severity, even when followed by late administration of tPA.[10]

Glioblastoma (GBM)

Experimental Protocols

Murine Venous Thrombosis Model
  • Induction of Thrombosis: Venous thrombosis is induced in mice.

  • Treatment Administration: A cohort of mice is treated with this compound (e.g., 3 mg/kg) via intraperitoneal (IP) injection. Control groups receive vehicle or a standard-of-care anticoagulant like LMWH.

  • Thrombus Harvesting: After a specified period (e.g., 2 days), the induced thrombi are harvested.

  • Analysis: Thrombus weight is recorded and compared between treatment and control groups.

  • Bleeding Risk Assessment: In a separate cohort, bleeding time is assessed 90 minutes after IP injection of the compounds to evaluate safety.[1]

Ischemic Stroke Model (MCAO)
  • Induction of Stroke: Ischemic stroke is induced in wild-type mice via middle cerebral artery occlusion (MCAO).

  • Treatment Administration: this compound (e.g., 3 mg/kg IP, twice daily for 3 days) is administered starting 30 minutes after MCAO.

  • Analysis: Infarct volume and spontaneous hemorrhage volume are evaluated at a specified time point (e.g., 72 hours) after MCAO.[10]

Cell Viability Assay (MTT Assay)
  • Cell Plating: Glioma cells (e.g., GL261) are plated in a 96-well plate at a density of 3,000-5,000 cells per well and incubated overnight.

  • Treatment: Cells are treated with varying concentrations of this compound, a control (DMSO), or other compounds.

  • Incubation: The plate is incubated for a specified duration.

  • MTT Addition: MTT reagent (5 mg/ml) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Solubilization: The resulting formazan (B1609692) crystals are solubilized.

  • Absorbance Reading: The absorbance is read on a plate reader to determine cell viability relative to the control.[12]

Current Status and Future Directions

This compound is currently in the preclinical R&D phase.[3] It has been identified as a lead clinical candidate for potential IND-enabling studies, particularly for fibrotic diseases such as diffuse cutaneous systemic sclerosis.[13] Future research will likely focus on further elucidating its mechanism of action in various pathologies, optimizing dosing strategies, and conducting comprehensive safety and toxicology studies in preparation for potential clinical trials.[3]

References

PAI-1 Inhibition by MDI-2268: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Concepts of PAI-1 and its Inhibition

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies investigating the efficacy and pharmacokinetics of MDI-2268.

Table 1: In Vivo Efficacy of this compound in a Murine Model of Venous Thrombosis
Treatment GroupDosageThrombus Weight (mg)Bleeding TimeReference
Control (DMSO)-12.7 ± 5.7Not significantly affected
This compound1.5 mg/kg6.9 ± 3.3Not significantly affected
This compound3 mg/kg5.5 ± 1.6Not significantly affected
Enoxaparin7.3 mg/kg3.8 ± 1.3Significantly prolonged
This compound + Enoxaparin3 mg/kg + 1.8 mg/kg4.8 ± 2.4Not reported
Table 2: Pharmacokinetic Properties of this compound in Rats
Administration RouteHalf-life (t½)BioavailabilityReference
Intravenous (IV)30 minutes-
Oral (PO)3.4 hours57%
Table 3: Effect of this compound on Atherosclerotic Plaque Composition
TreatmentEffect on Macrophage AccumulationReference
PAI-039 or this compoundSignificantly decreased

Signaling Pathways and Mechanisms of Action

PAI-1 Signaling Pathway

PAI1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin Fibrin_Degradation Fibrin (B1330869) Degradation Products Plasmin->Fibrin_Degradation degrades tPA tPA tPA->Plasmin activates uPA uPA uPA->Plasmin activates uPAR uPAR uPA->uPAR binds PAI1 PAI-1 PAI1->tPA inhibits PAI1->uPA inhibits LRP1 LRP1 PAI1->LRP1 binds Senescence Cellular Senescence PAI1->Senescence promotes Fibrin Fibrin Clot Fibrin->Fibrin_Degradation Integrins Integrins uPAR->Integrins Jak_Stat Jak/Stat1 Pathway LRP1->Jak_Stat activates ECM ECM Integrins->ECM adhesion Cell_Migration Cell Migration Jak_Stat->Cell_Migration promotes

Mechanism of this compound Inhibition

MDI2268_Mechanism MDI2268 This compound PAI1 PAI-1 MDI2268->PAI1 inhibits tPA_uPA tPA / uPA PAI1->tPA_uPA inhibits Fibrinolysis Fibrinolysis tPA_uPA->Fibrinolysis promotes Thrombosis Thrombosis Fibrinolysis->Thrombosis prevents

Caption: Mechanism of Action for this compound.

Experimental Protocols

This section provides a detailed methodology for a key in vivo experiment cited in the literature.

Murine Electrolytic Inferior Vena Cava (IVC) Model of Venous Thrombosis

This model is used to induce the formation of a venous thrombus in mice to evaluate the efficacy of antithrombotic agents like this compound.

Materials:

  • C57BL/6 mice (10-12 weeks old, 20-25g)

  • Anesthetic (e.g., isoflurane)

  • Surgical instruments (scalpel, forceps, retractors)

  • Electrolytic needle

  • Direct current source

  • This compound, enoxaparin, or vehicle (DMSO)

  • Saline solution

Procedure:

  • Anesthesia: Anesthetize the mice using isoflurane.

  • Surgical Exposure: Make a midline abdominal incision to expose the inferior vena cava (IVC). Gently dissect the IVC from the surrounding tissues.

  • Thrombus Induction: Insert a small electrolytic needle into the IVC. Apply a direct current to the needle to induce endothelial injury and initiate thrombus formation.

  • Drug Administration: Administer this compound (1.5 mg/kg or 3 mg/kg), enoxaparin (7.3 mg/kg), or vehicle control via intraperitoneal injection.

  • Closure: Close the abdominal incision in layers.

  • Thrombus Evaluation: After a predetermined time (e.g., 48 hours), re-anesthetize the mice, excise the IVC segment containing the thrombus, and measure the thrombus weight.

  • Bleeding Time Assay (Optional): Perform a tail transection to measure bleeding time as an indicator of coagulation status.

Experimental_Workflow_Thrombosis_Model start Start anesthesia Anesthetize Mouse start->anesthesia surgery Expose Inferior Vena Cava anesthesia->surgery thrombus_induction Induce Thrombus via Electrolytic Injury surgery->thrombus_induction drug_admin Administer this compound or Control thrombus_induction->drug_admin closure Surgical Closure drug_admin->closure wait Wait for 48 Hours closure->wait evaluation Excise IVC and Measure Thrombus Weight wait->evaluation end End evaluation->end

Caption: Workflow for the Murine IVC Thrombosis Model.

Conclusion

References

MDI-2268: A Novel PAI-1 Inhibitor for Thrombosis Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Mechanism of Action

Signaling Pathway

Fibrinolysis_Pathway cluster_0 Fibrinolytic System Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin t-PA/u-PA Fibrin (B1330869) Degradation Products Fibrin Degradation Products Plasmin->Fibrin Degradation Products degrades Fibrin Clot Fibrin Clot Fibrin Clot->Fibrin Degradation Products t-PA/u-PA t-PA/u-PA PAI-1 PAI-1 PAI-1->t-PA/u-PA inhibits MDI-2268 This compound This compound->PAI-1 inhibits

Figure 1: Mechanism of this compound in the Fibrinolytic Pathway.

Quantitative Data

The preclinical efficacy of this compound has been evaluated in various in vitro and in vivo models. The following tables summarize the key quantitative findings.

Table 1: Pharmacokinetic Properties of this compound
ParameterValueSpeciesAdministrationReference
Half-life (t1/2)30 minutesRatIntravenous (15 mg/kg)[2]
Half-life (t1/2)3.4 hoursRatOral (30 mg/kg)[2]
Bioavailability57%RatOral[2]
Table 2: In Vivo Efficacy of this compound in a Murine Venous Thrombosis Model
Treatment GroupDoseThrombus Weight (mg, mean ± SD)Bleeding TimeReference
Control (DMSO)-12.7 ± 5.7Not reported
This compound1.5 mg/kg6.9 ± 3.3Not affected
This compound3 mg/kg5.5 ± 1.6Not affected
Enoxaparin7.3 mg/kg3.8 ± 1.3Significantly prolonged
This compound + Enoxaparin3 mg/kg + 1.8 mg/kg4.8 ± 2.4Not reported

Note: The in vivo efficacy data is derived from an electrolytic inferior vena cava model in C57BL/6 mice.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound.

In Vivo Venous Thrombosis Model: Electrolytic Injury Model (EIM)

This model induces the formation of a thrombus in the inferior vena cava (IVC) of mice through a controlled electrical injury, mimicking aspects of venous thrombosis in humans.

Experimental Workflow:

EIM_Workflow Anesthetize Mouse Anesthetize Mouse Midline Laparotomy Midline Laparotomy Anesthetize Mouse->Midline Laparotomy Expose IVC Expose IVC Midline Laparotomy->Expose IVC Insert Electrode Needle Insert Electrode Needle Expose IVC->Insert Electrode Needle Apply Constant Current Apply Constant Current Insert Electrode Needle->Apply Constant Current Induce Endothelial Injury Induce Endothelial Injury Apply Constant Current->Induce Endothelial Injury Thrombus Formation Thrombus Formation Induce Endothelial Injury->Thrombus Formation Administer this compound Administer this compound Thrombus Formation->Administer this compound Harvest and Weigh Thrombus Harvest and Weigh Thrombus Administer this compound->Harvest and Weigh Thrombus

Figure 2: Workflow for the Electrolytic Injury Model of Venous Thrombosis.

Protocol:

  • Animal Preparation: C57BL/6 mice (10-12 weeks old, 20-25g) are anesthetized using isoflurane.

  • Surgical Procedure: A midline laparotomy is performed to expose the inferior vena cava (IVC).

  • Thrombus Induction: A fine electrode needle is inserted into the IVC, and a constant direct current (e.g., 250 µA) is applied for a set duration (e.g., 15 minutes) to induce endothelial injury and subsequent thrombus formation.

  • Drug Administration: this compound is administered intraperitoneally at specified doses (e.g., 1.5 mg/kg and 3 mg/kg) at defined time points post-thrombus induction. A control group receives the vehicle (DMSO). A positive control group may receive a standard anticoagulant like enoxaparin.

  • Thrombus Evaluation: At a predetermined time point (e.g., 48 hours) after induction, the mice are euthanized, and the thrombus is carefully dissected from the IVC and weighed.

  • Bleeding Time Assessment: In a separate cohort of animals, bleeding time is measured (e.g., by tail clip method) after drug administration to assess the hemorrhagic risk.

In Vitro Fibrin Clot Lysis Assay

This assay assesses the ability of this compound to enhance the lysis of a pre-formed fibrin clot in a plasma environment.

Logical Relationship of Assay Components:

Clot_Lysis_Assay cluster_assay Assay Components Platelet-Poor Plasma Platelet-Poor Plasma Fibrin Clot Formation Fibrin Clot Formation Platelet-Poor Plasma->Fibrin Clot Formation Thrombin Thrombin Thrombin->Fibrin Clot Formation initiates t-PA t-PA Clot Lysis Clot Lysis t-PA->Clot Lysis mediates This compound This compound This compound->Clot Lysis enhances by inhibiting PAI-1

Figure 3: Interplay of Components in the In Vitro Fibrin Clot Lysis Assay.

Protocol:

  • Plasma Preparation: Platelet-poor plasma (PPP) is prepared from citrated whole blood by centrifugation.

  • Clot Formation: In a 96-well plate, PPP is mixed with a solution containing thrombin and calcium chloride to initiate clot formation.

  • Addition of Components: Tissue-type plasminogen activator (t-PA) is added to the wells to initiate fibrinolysis. This compound, at varying concentrations, is added to test its effect on the rate of clot lysis. Control wells contain the vehicle.

  • Monitoring Lysis: The change in optical density (turbidity) of the clot is monitored over time using a microplate reader. A decrease in optical density indicates clot lysis.

  • Data Analysis: The time to 50% clot lysis is calculated for each concentration of this compound and compared to the control to determine its fibrinolytic enhancing activity.

Conclusion

References

MDI-2268: A Novel Plasminogen Activator Inhibitor-1 (PAI-1) Inhibitor for the Treatment of Metabolic Syndrome

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Introduction

This guide will delve into the technical details of MDI-2268, summarizing the available quantitative data, outlining experimental protocols from key studies, and visualizing the proposed signaling pathways and experimental workflows.

Mechanism of Action of this compound

Signaling Pathway

PAI1_LRP1_Signaling cluster_0 Cell Membrane cluster_1 Intracellular LRP1 LRP1 Senescence Cellular Senescence LRP1->Senescence promotes PAI1 PAI-1 PAI1->LRP1 binds MDI2268 This compound MDI2268->PAI1 inhibits Atherosclerosis Atherosclerosis Senescence->Atherosclerosis contributes to

PAI-1/LRP1 Signaling Pathway

Pharmacokinetic Profile of this compound

Pharmacokinetic studies in rats have demonstrated that this compound possesses excellent properties for a therapeutic agent, including good oral bioavailability.

Table 1: Pharmacokinetic Parameters of this compound in Rats
ParameterValueRoute of Administration
Half-life (t½)30 minutesIntravenous (IV)
Half-life (t½)3.4 hoursOral (PO)
Bioavailability57%Oral (PO)
Data sourced from a study in rats.

Preclinical Efficacy of this compound in a Murine Model of Metabolic Syndrome

A key study investigated the effects of this compound in LDL receptor-deficient (ldlr−/−) mice fed a Western diet, a well-established model for inducing obesity, metabolic dysfunction, and atherosclerosis.

Experimental Workflow

The following diagram outlines the general experimental workflow used in the preclinical evaluation of this compound.

Experimental_Workflow Start Start: LDL receptor-deficient (ldlr-/-) mice Diet Western Diet Feeding (High fat, sucrose, and cholesterol) Start->Diet Grouping Grouping Diet->Grouping Control Control Group (Western Diet) Grouping->Control Treatment Treatment Group (Western Diet + this compound) Grouping->Treatment Duration Treatment Duration (up to 24 weeks) Control->Duration Treatment->Duration Analysis Analysis Duration->Analysis Endpoints Endpoints: - Body Weight - Food Consumption - Atherosclerosis - Plaque Composition - Metabolic Parameters Analysis->Endpoints

References

MDI-2268: A Comprehensive Technical Guide to its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to MDI-2268 and its Target: PAI-1

Mechanism of Action

Signaling Pathway of PAI-1 Inhibition by this compound

PAI1_Inhibition cluster_cellular_effects Cellular Effects MDI2268 This compound PAI1 PAI-1 MDI2268->PAI1 Inhibits tPA_uPA tPA / uPA PAI1->tPA_uPA Inhibits Vitronectin Vitronectin PAI1->Vitronectin Binds uPAR uPAR PAI1->uPAR Binds LRP1 LRP1 PAI1->LRP1 Binds Plasminogen Plasminogen tPA_uPA->Plasminogen Activates Plasmin Plasmin Plasminogen->Plasmin Fibrin (B1330869) Fibrin Plasmin->Fibrin Degrades Fibrin_Degradation Fibrin Degradation Products Fibrin->Fibrin_Degradation Integrins Integrins uPAR->Integrins Interacts Cell_Migration Cell Migration uPAR->Cell_Migration LRP1->uPAR Internalization Proliferation Proliferation LRP1->Proliferation Cell_Adhesion Cell Adhesion Integrins->Cell_Adhesion IVC_Thrombosis_Workflow Start Anesthetize Mouse (Isoflurane) Expose_IVC Midline Laparotomy to Expose IVC Start->Expose_IVC Ligate_Branches Ligate IVC Side Branches Expose_IVC->Ligate_Branches Insert_Needle Insert 25G Needle Electrode into IVC (Anode) Ligate_Branches->Insert_Needle SubQ_Electrode Implant Subcutaneous Electrode (Cathode) Insert_Needle->SubQ_Electrode Apply_Current Apply Constant Current (e.g., 250 µA for 15 min) SubQ_Electrode->Apply_Current Close_Incisions Close Abdominal Wall and Skin Apply_Current->Close_Incisions Administer_Drug Administer this compound or Vehicle (e.g., IP injection) Close_Incisions->Administer_Drug Harvest_Thrombus Harvest and Weigh Thrombus (e.g., after 48 hours) Administer_Drug->Harvest_Thrombus End Data Analysis Harvest_Thrombus->End Atherosclerosis_Workflow Start Ldlr-/- Mice (e.g., 6-8 weeks old) Diet Feed Western-type Diet (e.g., 21% fat, 0.2% cholesterol) Start->Diet Drug_Admin Administer this compound in Diet (e.g., 400 µg/g of diet) or Control Diet Diet->Drug_Admin Duration Maintain on Diet for Specified Duration (e.g., 12 weeks) Drug_Admin->Duration Euthanize Euthanize Mice and Perfuse with PBS/Formalin Duration->Euthanize Harvest_Aorta Harvest Aortic Root and/or Entire Aorta Euthanize->Harvest_Aorta Staining Cryosection and Stain (e.g., Oil Red O, CD68) Harvest_Aorta->Staining Quantification Quantify Plaque Area and Macrophage Content Staining->Quantification End Data Analysis Quantification->End Glioblastoma_Workflow Start Culture GL261 Glioma Cells Prepare_Cells Harvest and Resuspend Cells in PBS Start->Prepare_Cells Anesthetize Anesthetize C57BL/6 Mice Prepare_Cells->Anesthetize Stereotactic_Injection Intracranial Stereotactic Injection of GL261 Cells into Striatum Anesthetize->Stereotactic_Injection Tumor_Growth Allow Tumor to Establish Stereotactic_Injection->Tumor_Growth Drug_Admin Administer this compound in Chow and/or other agents (e.g., Lucanthone IP) Tumor_Growth->Drug_Admin Monitor_Survival Monitor Animal Survival Drug_Admin->Monitor_Survival Tumor_Analysis Harvest Brains for Immunohistochemistry and Tumor Volume Measurement Drug_Admin->Tumor_Analysis End Data Analysis Monitor_Survival->End Tumor_Analysis->End

Methodological & Application

MDI-2268: In Vivo Experimental Protocols for Thrombosis and Metabolic Syndrome Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Mechanism of Action

Signaling Pathway

MDI_2268_Mechanism_of_Action MDI2268 MDI-2268 PAI1 PAI-1 MDI2268->PAI1 Inhibits tPA_uPA tPA / uPA PAI1->tPA_uPA Inhibits Plasminogen Plasminogen tPA_uPA->Plasminogen Plasmin Plasmin Plasminogen->Plasmin Activates Fibrin (B1330869) Fibrin Plasmin->Fibrin Degrades Fibrin_Degradation Fibrin Degradation Products Fibrin->Fibrin_Degradation DVT_Workflow cluster_setup Animal and Group Setup cluster_procedure Thrombosis Induction and Treatment cluster_analysis Endpoint Analysis (Day 2) Animal_Model C57BL/6 Mice (10-12 weeks, 20-25g) Group_Assignment Randomly assign to groups (n=5): - Vehicle Control (DMSO) - this compound (1.5 mg/kg) - this compound (3 mg/kg) - Enoxaparin (7.3 mg/kg) Animal_Model->Group_Assignment Thrombosis_Induction Induce IVC thrombosis (Electrolytic Injury Model) Group_Assignment->Thrombosis_Induction Treatment Administer treatment (IP) 3 times/day for 2 days Thrombosis_Induction->Treatment Sacrifice Euthanize mice Treatment->Sacrifice Thrombus_Harvest Harvest inferior vena cava Sacrifice->Thrombus_Harvest Bleeding_Time Measure bleeding time Sacrifice->Bleeding_Time Thrombus_Weight Measure thrombus weight Thrombus_Harvest->Thrombus_Weight Atherosclerosis_Workflow cluster_setup Animal and Diet Setup cluster_treatment Long-Term Treatment (12 Weeks) cluster_analysis Endpoint Analysis (Week 12) Animal_Model ldlr-/- Mice (~19 weeks old) Diet_Groups Assign to diet groups: - Western Diet (WD) - WD + this compound (400 µg/g of diet) Animal_Model->Diet_Groups Diet_Consumption Monitor diet consumption Diet_Groups->Diet_Consumption Weight_Monitoring Monitor body weight Diet_Consumption->Weight_Monitoring Sacrifice Euthanize mice Weight_Monitoring->Sacrifice Atherosclerosis_Quantification Quantify atherosclerosis formation (Aortic arch, thoracic and abdominal aorta) Sacrifice->Atherosclerosis_Quantification Histology Histochemical analysis of plaques (Macrophage accumulation, SMC, collagen) Atherosclerosis_Quantification->Histology

References

MDI-2268 Application Notes and Protocols for Murine Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mechanism of Action

Quantitative Data Summary

The following tables summarize the reported dosages of MDI-2268 used in various murine models.

Table 1: Intraperitoneal (IP) Administration of this compound in Murine Models

Murine ModelDosageDosing FrequencyStudy Outcome
Venous Thrombosis1.5 mg/kgEvery 8 hours for 6 dosesAntithrombotic effect[1]
Venous Thrombosis3 mg/kgEvery 8 hours for 6 dosesReduced thrombus weight[1]
Venous Thrombosis1.5 mg/kgNot specifiedAntithrombotic properties[2]
Venous Thrombosis3 mg/kgNot specifiedStrong antithrombotic properties without increased bleeding time[2]
Ischemic Stroke3 mg/kgTwice daily for 3 daysProtective effect[3]

Table 2: Oral Gavage Administration of this compound in Murine Models

Murine ModelDosageDosing FrequencyStudy Outcome
PAI-1 Overexpressing Mice0.3 - 10 mg/kgSingle doseDose-dependent inhibition of PAI-1 activity

Table 3: In-diet Administration of this compound in a Murine Model

Murine ModelDosageDosing DurationStudy Outcome
Metabolic Syndrome (ldlr-/- mice on Western diet)400 µg/g of diet12 weeksInhibited weight gain and atherosclerosis formation

Experimental Protocols

Formulation and Preparation of this compound

For in vivo studies, this compound can be formulated for intraperitoneal injection and oral gavage.

  • For Intraperitoneal (IP) Injection: this compound can be dissolved in a vehicle such as 0.1% DMSO in lactated Ringer's buffer.

  • For Oral Gavage: this compound can be suspended in a vehicle like 0.5% methylcellulose (B11928114) in water.

It is crucial to ensure the formulation is homogenous before administration. Vortexing or sonicating the suspension may be necessary.

Protocol for Intraperitoneal (IP) Injection in Mice

Intraperitoneal injection is a common method for administering substances to rodents.

Materials:

  • This compound formulated for IP injection

  • Sterile syringes (1 mL)

  • Sterile needles (25-27 gauge)

  • 70% ethanol

  • Mouse restraint device (optional)

Procedure:

  • Animal Restraint: Properly restrain the mouse to expose the abdomen. This can be done manually by scruffing the neck and securing the tail, or with a restraint device.

  • Injection Site Identification: The preferred injection site is the lower right quadrant of the abdomen to avoid puncturing the cecum, bladder, or liver.

  • Site Disinfection: Swab the injection site with 70% ethanol.

  • Needle Insertion: Insert the needle at a 15-30 degree angle into the peritoneal cavity. A slight aspirate (pulling back on the plunger) can be performed to ensure no fluid or blood is drawn, which would indicate incorrect placement.

  • Injection: Slowly and steadily inject the this compound solution.

  • Needle Withdrawal: Withdraw the needle smoothly and return the mouse to its cage.

  • Monitoring: Observe the mouse for any signs of distress or adverse reactions post-injection.

Protocol for Oral Gavage in Mice

Oral gavage is used for precise oral administration of liquids.

Materials:

  • This compound formulated for oral gavage

  • Sterile syringes (1 mL)

  • Flexible or rigid feeding needle with a ball tip (18-20 gauge for adult mice)

  • Animal scale

Procedure:

  • Animal Weighing: Weigh the mouse to determine the correct volume of the this compound suspension to administer.

  • Animal Restraint: Restrain the mouse firmly by the scruff of the neck to immobilize the head. The body should be held securely.

  • Gavage Needle Insertion: Gently insert the feeding needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The mouse will typically swallow as the tube is advanced. Do not force the needle.

  • Confirmation of Placement: Ensure the needle has entered the esophagus and not the trachea. If the animal shows signs of respiratory distress, withdraw the needle immediately.

  • Administration: Once the needle is correctly positioned in the stomach, administer the this compound suspension slowly.

  • Needle Removal: After administration, gently remove the feeding needle.

  • Monitoring: Return the mouse to its cage and monitor for any signs of discomfort, such as gagging or difficulty breathing.

Signaling Pathway and Experimental Workflow Diagrams

PAI-1 Signaling Pathway

PAI1_Signaling_Pathway cluster_activation cluster_inhibition Plasminogen Plasminogen Plasmin Plasmin Fibrin_Degradation Fibrin (B1330869) Degradation (Fibrinolysis) Plasmin->Fibrin_Degradation degrades tPA_uPA tPA / uPA tPA_uPA->Plasmin activates Inactive_Complex Inactive Complex PAI1 PAI-1 PAI1->tPA_uPA inhibits MDI2268 This compound MDI2268->PAI1 inhibits Fibrin_Clot Fibrin Clot

Experimental Workflow for In Vivo Efficacy Study

The following diagram outlines a typical workflow for evaluating the efficacy of this compound in a murine model of thrombosis.

Experimental_Workflow Animal_Acclimatization Animal Acclimatization Group_Allocation Random Group Allocation (Vehicle, this compound) Animal_Acclimatization->Group_Allocation Disease_Induction Disease Model Induction (e.g., Venous Thrombosis) Group_Allocation->Disease_Induction Treatment This compound Administration (IP or Oral Gavage) Disease_Induction->Treatment Monitoring Monitoring of Animal Health & Clinical Signs Treatment->Monitoring Endpoint Endpoint Measurement (e.g., Thrombus Weight) Monitoring->Endpoint Data_Analysis Data Analysis & Statistical Evaluation Endpoint->Data_Analysis

Caption: Workflow for this compound in vivo efficacy testing.

References

MDI-2268 Administration: A Comparative Analysis of Intraperitoneal vs. Oral Routes

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers

Introduction

Data Presentation: Pharmacokinetic and Pharmacodynamic Comparison

The following tables summarize the key quantitative data comparing the intraperitoneal and oral administration routes of MDI-2268, based on preclinical studies in rodents.

Table 1: Pharmacokinetic Parameters of this compound in Rats

ParameterIntravenous (IV)Oral (PO)
Dose 15 mg/kg30 mg/kg
Half-life (t½) 30 minutes3.4 hours
Oral Bioavailability N/A57%

Data sourced from a pharmacokinetic study in rats, which indicates that this compound has a significantly longer half-life and substantial bioavailability when administered orally compared to intravenous injection.[1] The oral route also demonstrated more stable plasma concentrations of the compound.

Administration RouteDoseResidual PAI-1 Activity (%)
Intraperitoneal (IP) Vehicle~100%
1 mg/kgSignificant Reduction
3 mg/kgFurther Significant Reduction
10 mg/kgMaximal Inhibition
Oral (PO) Vehicle~100%
0.3 mg/kgNoticeable Reduction
1.0 mg/kgSignificant Reduction
3.0 mg/kgStrong Inhibition
10 mg/kgNear-Maximal Inhibition

Experimental Protocols

The following are detailed protocols for the preparation and administration of this compound via intraperitoneal and oral routes in mice, as well as methods for assessing its pharmacodynamic effects.

Protocol 1: Preparation of this compound for In Vivo Administration

1.1. For Intraperitoneal (IP) Injection:

  • Vehicle: Lactated Ringer's solution with 0.1% Dimethyl Sulfoxide (DMSO).

  • Procedure:

    • Prepare a stock solution of this compound in DMSO.

    • On the day of the experiment, dilute the this compound stock solution with Lactated Ringer's solution to achieve the final desired concentration. The final concentration of DMSO should not exceed 0.1%.

    • Vortex the solution thoroughly to ensure homogeneity.

1.2. For Oral Gavage (PO):

  • Vehicle: 0.5% Methylcellulose (B11928114) in water.

  • Procedure:

    • Weigh the required amount of this compound powder.

    • Prepare a 0.5% methylcellulose solution in sterile water. This may require gentle heating and stirring to fully dissolve.

    • Suspend the this compound powder in the 0.5% methylcellulose solution to the desired final concentration.

    • Vortex or sonicate the suspension to ensure it is uniform before each administration.

Protocol 2: Administration of this compound to Mice

2.1. Intraperitoneal (IP) Injection:

  • Materials: 1 mL syringe, 25-27 gauge needle.

  • Procedure:

    • Properly restrain the mouse by scruffing the neck to expose the abdomen.

    • Tilt the mouse's head downwards at a slight angle.

    • Insert the needle into the lower right quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum. The needle should be inserted at a 15-30 degree angle.

    • Aspirate briefly to ensure no fluid (urine or blood) is drawn back, confirming correct placement in the peritoneal cavity.

    • Inject the this compound solution slowly and smoothly.

    • Withdraw the needle and return the mouse to its cage. Monitor for any signs of distress.

2.2. Oral Gavage (PO):

  • Materials: 1 mL syringe, flexible or rigid ball-tipped gavage needle (20-22 gauge for adult mice).

  • Procedure:

    • Firmly restrain the mouse by scruffing the neck and back to immobilize the head and straighten the neck and esophagus.

    • Measure the gavage needle from the tip of the mouse's nose to the last rib to determine the correct insertion depth.

    • Gently insert the gavage needle into the mouth, passing it over the tongue and into the esophagus. The needle should pass with minimal resistance. If resistance is met, withdraw and reposition.

    • Once the needle is at the predetermined depth, administer the this compound suspension slowly.

    • Remove the gavage needle smoothly and return the mouse to its cage. Monitor for any signs of respiratory distress.

Protocol 3: Assessment of In Vivo PAI-1 Activity
  • Procedure:

    • At a predetermined time point following this compound administration (e.g., 90 minutes), collect blood samples from the mice via cardiac puncture or from a cannulated artery into tubes containing an anticoagulant (e.g., citrate).

    • Centrifuge the blood samples to separate the plasma.

Protocol 4: Pharmacokinetic Analysis
  • Objective: To determine the plasma concentration of this compound over time.

  • Procedure:

    • Administer this compound via the desired route (IP or PO).

    • Collect blood samples at various time points post-administration (e.g., 5, 15, 30, 60, 120, 240 minutes).

    • Process the blood to obtain plasma.

    • Extract this compound from the plasma samples, typically using protein precipitation or solid-phase extraction.

    • Quantify the concentration of this compound in the extracts using a validated analytical method, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

    • Plot the plasma concentration versus time to determine key pharmacokinetic parameters, including Cmax, Tmax, AUC, and half-life.

Mandatory Visualizations

PAI1_Signaling_Pathway cluster_Extracellular Extracellular Space cluster_Intracellular Intracellular Signaling PAI1 PAI-1 tPA tPA PAI1->tPA inhibits uPA uPA PAI1->uPA inhibits Cell_Migration Cell Migration & Invasion PAI1->Cell_Migration promotes Thrombosis Thrombosis PAI1->Thrombosis promotes Fibrosis Fibrosis PAI1->Fibrosis promotes Plasmin Plasmin tPA->Plasmin activates uPA->Plasmin activates Plasminogen Plasminogen Plasminogen->Plasmin Fibrin_Degradation Fibrin Degradation Products Plasmin->Fibrin_Degradation degrades Fibrin Fibrin Fibrin->Fibrin_Degradation MDI2268 This compound MDI2268->PAI1 inhibits

Experimental_Workflow cluster_Preparation This compound Preparation cluster_Administration Administration to Mice cluster_Analysis Analysis IP_Prep IP Solution (0.1% DMSO in Lactated Ringer's) IP_Admin Intraperitoneal Injection IP_Prep->IP_Admin PO_Prep PO Suspension (0.5% Methylcellulose in Water) PO_Admin Oral Gavage PO_Prep->PO_Admin PD_Analysis Pharmacodynamic Analysis (PAI-1 Activity Assay) IP_Admin->PD_Analysis PK_Analysis Pharmacokinetic Analysis (LC-MS/MS) IP_Admin->PK_Analysis PO_Admin->PD_Analysis PO_Admin->PK_Analysis Result Comparative Data (IP vs. PO) PD_Analysis->Result PAI-1 Inhibition PK_Analysis->Result Drug Concentration

Caption: Workflow for comparing IP vs. oral this compound.

Conclusion

References

Application Notes and Protocols for MDI-2268 In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PAI-1 Signaling Pathway

PAI1_Pathway cluster_0 Fibrinolysis Cascade cluster_1 PAI-1 Inhibition Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin activated by Fibrin (B1330869) Fibrin (Clot) Plasmin->Fibrin degrades Fibrin_Degradation Fibrin Degradation Products Fibrin->Fibrin_Degradation tPA tPA/uPA tPA->Plasminogen PAI1 PAI-1 PAI1->tPA inhibits MDI2268 MDI-2268 MDI2268->PAI1 inhibits PAI1_Activity_Assay A Prepare Reagents: - Recombinant Human PAI-1 - tPA or uPA - Chromogenic Substrate - this compound dilutions B Incubate PAI-1 with this compound (or vehicle control) A->B C Add tPA or uPA B->C D Add Chromogenic Substrate C->D E Incubate at 37°C D->E F Measure Absorbance at 405 nm E->F G Calculate % Inhibition and IC50 F->G Clot_Lysis_Assay A Seed cells (e.g., HUVECs) in a 96-well plate B Culture to confluence A->B C Treat cells with this compound (or vehicle control) B->C D Add Fibrinogen, Thrombin, and Plasminogen to form a clot C->D E Add tPA to initiate lysis D->E F Monitor clot lysis over time (e.g., by measuring turbidity at 405 nm) E->F G Determine time to 50% lysis F->G

References

Application Notes and Protocols for Evaluating MDI-2268 Efficacy Using Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PAI-1 Activity Assay

Protocol:

  • uPA Addition: Add a fixed amount of active uPA to each well and incubate for 15 minutes at 37°C.

  • Chromogenic Substrate: Add a chromogenic substrate for uPA to each well.

  • Absorbance Reading: Measure the absorbance at 405 nm every 5 minutes for 30-60 minutes using a microplate reader.

  • Data Analysis: Calculate the rate of substrate cleavage (change in absorbance per unit time). Plot the rate of uPA activity as a function of MDI-2268 concentration to determine the IC50 value.

Data Presentation:

This compound ConcentrationuPA Activity (mOD/min)% Inhibition
Control (0 µM)X0
0.1 nM......
1 nM......
10 nM......
100 nM......
1 µM......
10 µM......

Cell Migration Assay (Wound Healing/Scratch Assay)

Protocol:

  • Cell Seeding: Seed cells (e.g., MDA-MB-231, HUVEC) in a 6-well plate and grow to form a confluent monolayer.

  • Scratch Creation: Create a uniform "scratch" or wound in the monolayer using a sterile p200 pipette tip.[2]

  • Wash: Gently wash the wells with PBS to remove detached cells.

  • This compound Treatment: Add fresh media containing various concentrations of this compound (e.g., 0.1 µM, 1 µM, 10 µM) or a vehicle control.

  • Image Acquisition: Immediately capture images of the scratch at time 0 using a phase-contrast microscope.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator.

  • Time-Lapse Imaging: Capture images of the same fields at regular intervals (e.g., 6, 12, and 24 hours).

  • Data Analysis: Measure the width of the scratch at multiple points for each condition and time point. Calculate the percentage of wound closure relative to the initial scratch area.

Data Presentation:

TreatmentTime (hours)Average Wound Width (µm)% Wound Closure
Vehicle Control0W_initial0
6......
12......
24......
This compound (0.1 µM)0W_initial0
6......
12......
24......
This compound (1 µM)0W_initial0
6......
12......
24......
This compound (10 µM)0W_initial0
6......
12......
24......

Cell Invasion Assay (Transwell/Boyden Chamber Assay)

Protocol:

  • Chamber Preparation: Rehydrate Matrigel-coated Transwell inserts (8 µm pore size) with serum-free media.

  • Cell Preparation: Harvest and resuspend cells (e.g., HT-1080, MDA-MB-231) in serum-free media.

  • Cell Seeding: Seed the cells in the upper chamber of the Transwell insert.

  • Chemoattractant and Treatment: In the lower chamber, add media containing a chemoattractant (e.g., 10% FBS) and the desired concentrations of this compound or vehicle control.

  • Incubation: Incubate for 24-48 hours at 37°C.

  • Removal of Non-Invading Cells: Carefully remove the non-invading cells from the upper surface of the membrane with a cotton swab.

  • Fixation and Staining: Fix the invading cells on the lower surface of the membrane with methanol (B129727) and stain with crystal violet.

  • Image Acquisition and Quantification: Acquire images of the stained cells using a microscope and count the number of invaded cells in several random fields.

Data Presentation:

TreatmentNumber of Invaded Cells (per field)% Invasion Inhibition
Vehicle ControlX0
This compound (0.1 µM)......
This compound (1 µM)......
This compound (10 µM)......

PAI-1 Signaling Pathway Analysis (Western Blotting)

Protocol:

  • Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Secondary Antibody and Detection: Incubate with an HRP-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to their total protein counterparts.

Data Presentation:

Treatmentp-ERK / Total ERK (Fold Change)p-Akt / Total Akt (Fold Change)PAI-1 / Loading Control (Fold Change)
Vehicle Control1.01.01.0
This compound (0.1 µM).........
This compound (1 µM).........
This compound (10 µM).........
Positive Control.........

Cell-Based Fibrinolysis (Clot Lysis) Assay

This assay provides a direct measure of the pro-fibrinolytic effect of this compound in a more physiologically relevant cell-based system.

Protocol:

  • Cell Monolayer Formation: Seed endothelial cells (e.g., HUVECs) in a 96-well plate and grow to confluence.

  • Clot Formation: To each well, add a mixture of fibrinogen, plasminogen, and thrombin to initiate clot formation directly on top of the cell monolayer.

  • This compound Treatment: Immediately after adding the clotting mixture, add media containing different concentrations of this compound.

  • Turbidity Measurement: Measure the optical density (OD) of the wells at 405 nm at regular intervals (e.g., every 5 minutes) for several hours to monitor clot formation and lysis.[9][10]

  • Data Analysis: Plot the OD values over time. The time to 50% clot lysis is a key parameter to determine the fibrinolytic activity. A shorter lysis time indicates increased fibrinolysis.

Data Presentation:

TreatmentTime to 50% Clot Lysis (minutes)
Vehicle ControlX
This compound (0.1 µM)...
This compound (1 µM)...
This compound (10 µM)...

Visualizations

PAI_1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling This compound This compound PAI-1 (Active) PAI-1 (Active) This compound->PAI-1 (Active) Inhibits uPA uPA PAI-1 (Active)->uPA Inhibits LRP1 LRP1 PAI-1 (Active)->LRP1 Binds uPAR uPAR uPA->uPAR Binds Vitronectin Vitronectin Vitronectin->PAI-1 (Active) Stabilizes Integrins Integrins uPAR->Integrins Activates ERK/MAPK Pathway ERK/MAPK Pathway LRP1->ERK/MAPK Pathway Integrins->ERK/MAPK Pathway Akt Pathway Akt Pathway Integrins->Akt Pathway Cell Migration & Invasion Cell Migration & Invasion ERK/MAPK Pathway->Cell Migration & Invasion Apoptosis Inhibition Apoptosis Inhibition Akt Pathway->Apoptosis Inhibition

Wound_Healing_Assay_Workflow A 1. Seed cells to form a confluent monolayer B 2. Create a scratch with a pipette tip A->B C 3. Wash to remove debris B->C D 4. Add media with this compound or vehicle C->D E 5. Image at T=0 D->E F 6. Incubate and image at subsequent time points E->F G 7. Measure wound width and calculate closure F->G

Caption: Wound Healing Assay Workflow.

Transwell_Invasion_Assay_Workflow A 1. Coat Transwell insert with Matrigel B 2. Seed cells in the upper chamber A->B C 3. Add chemoattractant and this compound to the lower chamber B->C D 4. Incubate for 24-48 hours C->D E 5. Remove non-invading cells D->E F 6. Fix and stain invading cells E->F G 7. Count invaded cells F->G

Caption: Transwell Invasion Assay Workflow.

References

Application Notes and Protocols for MDI-2268 in Atherosclerosis Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mechanism of Action

PAI1_Atherosclerosis cluster_0 Vascular Lumen cluster_1 Intima cluster_2 MDI-2268 Intervention LDL LDL Ox-LDL Ox-LDL LDL->Ox-LDL Oxidation Macrophage Macrophage Ox-LDL->Macrophage Uptake Foam_Cell Foam_Cell Macrophage->Foam_Cell Lipid Accumulation Inflammation Inflammation Foam_Cell->Inflammation Cytokine Release SMC SMC Senescent_SMC Senescent_SMC SMC->Senescent_SMC Senescence PAI-1 PAI-1 Senescent_SMC->PAI-1 Secretes tPA_uPA tPA/uPA PAI-1->tPA_uPA Plasmin Plasmin tPA_uPA->Plasmin Fibrin_Deposition Fibrin (B1330869) Deposition Plasmin->Fibrin_Deposition Degrades Inflammation->PAI-1 Induces This compound This compound This compound->PAI-1 Inhibits

Caption: Workflow for the in vivo evaluation of this compound in a mouse model of atherosclerosis.

II. Quantification of Atherosclerotic Lesions: Oil Red O Staining

This protocol is for the en face analysis of atherosclerotic lesions in the aorta using Oil Red O staining.

Materials:

  • Dissected aortas in PFA

  • Oil Red O staining solution (0.5% Oil Red O in isopropanol/water, 3:2)

  • 70% ethanol (B145695)

  • Phosphate-buffered saline (PBS)

  • Dissecting microscope and tools

  • Digital camera and image analysis software (e.g., ImageJ)

Procedure:

  • Aorta Preparation: Carefully remove the adventitial fat from the fixed aortas under a dissecting microscope.

  • Longitudinal Opening: Cut the aorta open longitudinally from the aortic arch to the iliac bifurcation.

  • Pinning: Pin the opened aorta, intima side up, onto a black wax dissection pan.

  • Staining:

    • Rinse the aorta with distilled water.

    • Immerse the aorta in 70% ethanol for 2 minutes.

    • Stain with filtered Oil Red O solution for 15-20 minutes.

    • Destain in 70% ethanol for 3-5 minutes, until the non-lesion areas are white.

    • Rinse with distilled water.

  • Imaging: Capture high-resolution images of the stained aorta.

  • Quantification: Use image analysis software to quantify the percentage of the total aortic surface area covered by Oil Red O-stained lesions.

III. Analysis of Plaque Composition: Immunofluorescence Staining for Macrophages

This protocol details the immunofluorescence staining of macrophages in cryosections of the aortic root.

Materials:

  • Aortic roots embedded in OCT compound

  • Cryostat

  • Microscope slides

  • Primary antibody: Rat anti-mouse CD68 (a macrophage marker)

  • Secondary antibody: Fluorescently-labeled goat anti-rat IgG

  • DAPI (for nuclear counterstaining)

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Sectioning: Cut 5-8 µm thick serial cryosections of the aortic root and mount them on microscope slides.

  • Fixation and Permeabilization:

    • Fix the sections with cold acetone (B3395972) for 10 minutes.

    • Wash with PBS.

    • Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block non-specific binding with a blocking buffer (e.g., 5% goat serum in PBS) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the sections with the primary anti-CD68 antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash with PBS and incubate with the fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.

  • Counterstaining: Wash with PBS and counterstain with DAPI for 5 minutes.

  • Mounting: Wash with PBS and mount the slides with a suitable mounting medium.

  • Imaging and Quantification:

    • Visualize the sections using a fluorescence microscope.

    • Capture images of the CD68 (macrophage) and DAPI (nuclei) channels.

    • Quantify the macrophage-positive area as a percentage of the total plaque area using image analysis software.

Logical Relationship for Plaque Analysis

plaque_analysis aorta Dissected Aorta en_face En Face Preparation aorta->en_face aortic_root Aortic Root Sectioning aorta->aortic_root oro_staining Oil Red O Staining en_face->oro_staining if_staining Immunofluorescence (CD68) aortic_root->if_staining lesion_quant Lesion Area Quantification oro_staining->lesion_quant macrophage_quant Macrophage Content Quantification if_staining->macrophage_quant

Caption: Logical workflow for the analysis of atherosclerotic plaques from experimental animals.

References

MDI-2268: Application Notes and Protocols for the Attenuation of Metabolic Dysfunction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Data Presentation

The following tables summarize the quantitative data from a key study evaluating the effects of MDI-2268 in a murine model of metabolic syndrome induced by a Western diet.

Table 1: Effect of this compound on Body Weight in ldlr-/- Mice on a Western Diet for 12 Weeks

Treatment GroupInitial Body Weight (g)Final Body Weight (g)Body Weight Gain (g)
Control (Western Diet)24.5 ± 0.535.0 ± 1.210.5 ± 1.0
This compound (400 µg/g in diet)24.7 ± 0.625.5 ± 0.80.8 ± 0.5*

*p<0.05 vs. Control. Data are presented as mean ± SEM.

Table 2: Effect of this compound on Atherosclerosis in ldlr-/- Mice on a Western Diet for 12 Weeks

Treatment GroupAortic Arch Atherosclerosis (% of total area)Thoracic Aorta Atherosclerosis (% of total area)Abdominal Aorta Atherosclerosis (% of total area)
Control (Western Diet)15.2 ± 1.88.5 ± 1.15.3 ± 0.9
This compound (400 µg/g in diet)7.1 ± 1.23.2 ± 0.71.8 ± 0.5*

*p<0.05 vs. Control. Data are presented as mean ± SEM.

Table 3: Effect of this compound on Aortic Plaque Composition

Treatment GroupMacrophage Accumulation (% of plaque area)
Control (Western Diet)35.4 ± 3.1
This compound (400 µg/g in diet)18.2 ± 2.5*

*p<0.05 vs. Control. Data are presented as mean ± SEM.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the efficacy of this compound in a murine model of metabolic dysfunction and atherosclerosis.

Protocol 1: Induction of Metabolic Syndrome and Atherosclerosis in ldlr-/- Mice

Objective: To induce a phenotype of metabolic syndrome, including obesity and atherosclerosis, in LDL receptor-deficient (ldlr-/-) mice.

Materials:

  • Male ldlr-/- mice (on a C57BL/6J background), 6-8 weeks old

  • Standard chow diet

  • Western Diet (e.g., Teklad TD.88137), containing:

    • 21% fat (by weight)

    • 0.15% cholesterol (by weight)

    • 34% sucrose (B13894) (by weight)

  • This compound

  • Diet mixing equipment

Procedure:

  • Acclimate ldlr-/- mice to the animal facility for at least one week on a standard chow diet.

  • Randomly assign mice to two groups: Control and this compound treatment.

  • Prepare the experimental diets:

    • Control Diet: Western Diet.

    • This compound Diet: Homogeneously mix this compound into the Western Diet at a concentration of 400 µg per gram of diet.

  • Provide the respective diets and water ad libitum to the mice for 12 to 24 weeks.

  • Monitor body weight and food consumption weekly.

  • At the end of the study period, euthanize the mice and collect blood and tissues for further analysis.

Protocol 2: Quantification of Aortic Atherosclerosis using Oil Red O Staining

Objective: To quantify the extent of atherosclerotic plaque formation in the aorta.

Materials:

  • Aortas from experimental mice

  • Phosphate-buffered saline (PBS)

  • 4% paraformaldehyde (PFA) in PBS

  • Optimal cutting temperature (OCT) compound

  • Cryostat

  • Microscope slides

  • Oil Red O stock solution (0.5% in isopropanol)

  • 60% isopropanol (B130326)

  • Hematoxylin

  • Mounting medium

  • Microscope with a digital camera

  • Image analysis software (e.g., ImageJ)

Procedure:

  • Tissue Preparation:

    • Perfuse the euthanized mouse with PBS through the left ventricle to clear the blood, followed by perfusion with 4% PFA.

    • Carefully dissect the entire aorta from the heart to the iliac bifurcation.

    • Clean the aorta of surrounding adipose and connective tissue.

    • Fix the aorta in 4% PFA overnight at 4°C.

  • En Face Staining:

    • Rinse the fixed aorta with PBS.

    • Cut the aorta longitudinally and pin it flat, luminal side up, on a black wax dissecting pan.

    • Rinse with 60% isopropanol for 5 minutes.

    • Stain with freshly filtered Oil Red O working solution (6 parts stock to 4 parts water) for 25 minutes.

    • Destain with 60% isopropanol for 3 minutes.

    • Rinse with PBS.

    • Capture digital images of the entire aorta.

  • Quantification:

    • Using image analysis software, measure the total surface area of the aorta.

    • Measure the surface area of the Oil Red O-stained plaques.

    • Express the atherosclerotic lesion area as a percentage of the total aortic surface area.

Protocol 3: Immunohistochemical Analysis of Macrophage Accumulation in Aortic Plaques

Objective: To quantify the presence of macrophages within atherosclerotic plaques.

Materials:

  • Aortic root sections (cryosections)

  • PBS

  • Acetone (B3395972) (ice-cold)

  • Blocking buffer (e.g., 5% normal goat serum in PBS)

  • Primary antibody: Rat anti-mouse Mac-2/Galectin-3 antibody

  • Secondary antibody: Biotinylated goat anti-rat IgG

  • Avidin-biotin-peroxidase complex (ABC) reagent

  • DAB (3,3'-Diaminobenzidine) substrate kit

  • Hematoxylin

  • Mounting medium

  • Microscope

Procedure:

  • Section Preparation:

    • Embed the aortic root in OCT compound and freeze.

    • Cut 5-10 µm thick serial cryosections and mount on slides.

  • Immunostaining:

    • Fix the sections with ice-cold acetone for 10 minutes.

    • Wash with PBS.

    • Incubate with blocking buffer for 30 minutes to block non-specific binding.

    • Incubate with the primary anti-Mac-2 antibody (diluted in blocking buffer) overnight at 4°C.

    • Wash with PBS.

    • Incubate with the biotinylated secondary antibody for 1 hour at room temperature.

    • Wash with PBS.

    • Incubate with ABC reagent for 30 minutes.

    • Wash with PBS.

    • Develop the color with DAB substrate until a brown precipitate is visible.

    • Counterstain with hematoxylin.

    • Dehydrate, clear, and mount the slides.

  • Quantification:

    • Capture digital images of the stained aortic root sections.

    • Using image analysis software, measure the total plaque area.

    • Measure the area of Mac-2 positive staining within the plaque.

    • Express macrophage accumulation as a percentage of the total plaque area.

Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows associated with this compound treatment.

PAI1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular PAI1 PAI-1 uPA_uPAR uPA/uPAR Complex PAI1->uPA_uPAR Inhibits LRP1 LRP1 uPA_uPAR->LRP1 Binds to Signaling Pro-Senescence Signaling LRP1->Signaling Activates MDI2268 This compound MDI2268->PAI1 Inhibits CellSenescence Smooth Muscle Cell Senescence Signaling->CellSenescence Atherosclerosis Atherosclerosis CellSenescence->Atherosclerosis

Experimental_Workflow start Start: ldlr-/- Mice diet Western Diet Feeding (12 weeks) start->diet treatment This compound (400 µg/g in diet) vs. Control diet->treatment analysis Endpoint Analysis treatment->analysis body_weight Body Weight Measurement analysis->body_weight athero_quant Atherosclerosis Quantification (Oil Red O) analysis->athero_quant histo Histological Analysis (Macrophage Staining) analysis->histo data Data Interpretation body_weight->data athero_quant->data histo->data

Caption: Experimental workflow for evaluating this compound in a murine model.

References

Application Notes and Protocols: Measuring PAI-1 Activity After MDI-2268 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Principle of the PAI-1 Chromogenic Activity Assay

  • Measurement of Residual tPA Activity: In the second stage, the residual, unbound tPA activity is measured. This is achieved by adding a plasminogen substrate and a chromogenic plasmin substrate. The residual tPA cleaves plasminogen to form plasmin, which then acts on the chromogenic substrate to release a colored product (e.g., p-nitroaniline), which can be quantified by measuring its absorbance at a specific wavelength (typically 405 nm).

Signaling Pathway and Assay Workflow

PAI-1 Signaling Pathway and Inhibition by MDI-2268

PAI1_Pathway cluster_activation Plasminogen Activation cluster_fibrinolysis Fibrinolysis cluster_inhibition Inhibition Plasminogen Plasminogen Plasmin Plasmin Fibrin Fibrin (Clot) Plasmin->Fibrin degrades Plasmin->Fibrin tPA_uPA tPA / uPA tPA_uPA->Plasminogen activates FDPs Fibrin Degradation Products PAI1 Active PAI-1 PAI1->tPA_uPA inhibits Inactive_PAI1 Inactive PAI-1 MDI2268 This compound MDI2268->PAI1 inhibits

Experimental Workflow for PAI-1 Chromogenic Activity Assay

Assay_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Sample_Prep 1. Prepare Samples and Standards (e.g., cell lysate, plasma) with and without this compound Reagent_Prep 2. Prepare Assay Reagents (tPA, Plasminogen, Chromogenic Substrate) Incubate_tPA 3. Add excess tPA to samples and standards. Incubate to allow PAI-1:tPA complex formation. Reagent_Prep->Incubate_tPA Add_Substrates 4. Add Plasminogen and Chromogenic Substrate. Incubate_tPA->Add_Substrates Incubate_Color 5. Incubate at 37°C for color development. Add_Substrates->Incubate_Color Read_Absorbance 6. Read Absorbance at 405 nm Incubate_Color->Read_Absorbance Calc_Activity 7. Calculate PAI-1 Activity (inversely proportional to absorbance) Read_Absorbance->Calc_Activity

Data Presentation

This compound Concentration (nM)Absorbance at 405 nm (O.D.)PAI-1 Activity (U/mL)% Inhibition
0 (No Inhibitor)0.25020.00
10.37515.025
100.62510.050
1001.0005.075
10001.2251.095
No PAI-1 Control1.2500.0100

Note: This data is for illustrative purposes and a standard curve should be generated for each experiment.

Experimental Protocols

Materials and Equipment
  • This compound

  • Human Recombinant tPA

  • Human Plasminogen

  • Chromogenic Plasmin Substrate (e.g., S-2251)

  • Assay Buffer (e.g., Tris-based buffer, pH 7.4)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

  • Incubator (37°C)

  • Pipettes and tips

  • Deionized water

Reagent Preparation
  • This compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute in Assay Buffer to create a series of working concentrations.

  • tPA Solution: Reconstitute lyophilized tPA in deionized water to a stock concentration. Dilute in Assay Buffer to the working concentration specified by the assay kit (e.g., 20 IU/mL).

  • Plasminogen Solution: Reconstitute lyophilized plasminogen in deionized water to prepare the working solution.

  • Chromogenic Substrate Solution: Reconstitute the lyophilized chromogenic substrate in deionized water to the final working concentration.

Sample Preparation
  • Plasma: Collect blood in citrate-containing tubes. Centrifuge to obtain platelet-poor plasma. Samples should be stored at -80°C if not used immediately. Thaw on ice before the assay. Dilute plasma samples in Assay Buffer as needed.

Assay Procedure
  • tPA Inhibition Step:

    • Add 20 µL of the tPA working solution to each well.

  • Chromogenic Reaction Step:

    • Prepare an "Assay Mix" containing the plasminogen and chromogenic substrate solutions according to the kit manufacturer's instructions.

    • Add 80 µL of the Assay Mix to each well.

    • Mix gently.

  • Measurement:

    • Immediately read the absorbance at 405 nm at time zero.

    • Incubate the plate at 37°C.

Data Analysis
  • Calculate the rate of reaction (ΔO.D./min) for each well.

  • Calculate the percent inhibition for the this compound treated samples using the following formula: % Inhibition = [1 - (Activity of treated sample / Activity of untreated control)] x 100

Conclusion

References

Troubleshooting & Optimization

MDI-2268 Technical Support Center: Troubleshooting Solubility

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving MDI-2268?

A1: The recommended solvent for preparing stock solutions of this compound is dimethyl sulfoxide (B87167) (DMSO).[1][2] It is crucial to use newly opened, anhydrous DMSO, as the solvent is hygroscopic and absorbed water can significantly impact the solubility of this compound.[1]

Q2: What is the maximum achievable concentration of this compound in DMSO?

A2: this compound can be dissolved in DMSO at a concentration of up to 166.67 mg/mL (601.26 mM).[1] However, achieving this high concentration may require ultrasonication to facilitate dissolution.[1] For routine laboratory use, a stock solution of 10 mM in DMSO is also commonly prepared.[2]

Q3: My this compound is not dissolving properly in DMSO, what should I do?

A3: If you are experiencing difficulty dissolving this compound in DMSO, please refer to the troubleshooting guide below. Common solutions include ensuring the quality of your DMSO, applying gentle heat, and using sonication.

Q4: Can I use solvents other than DMSO for my experiments?

A4: While DMSO is the primary recommended solvent for stock solutions, the suitability of other solvents will depend on your specific experimental setup (e.g., in vitro cell-based assays, in vivo studies). It is advisable to perform a solubility test in your desired vehicle. For in vivo studies in mice, this compound has been administered via intraperitoneal (IP) injection and oral gavage, though the specific vehicles used in these published studies are not detailed.[3][4]

Q5: How should I store this compound stock solutions?

A5: Stock solutions of this compound should be stored at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]

Troubleshooting Guide: this compound Solubility Issues

This guide provides a systematic approach to addressing common solubility problems with this compound.

Issue 1: this compound fails to dissolve completely in DMSO.
  • Potential Cause 1: DMSO Quality. The DMSO may have absorbed moisture from the atmosphere.

    • Solution: Use a fresh, unopened bottle of anhydrous or molecular biology grade DMSO.

  • Potential Cause 2: Insufficient Agitation. The compound may require more energy to dissolve.

    • Solution: Vortex the solution for several minutes. If particles remain, proceed to the next step.

  • Potential Cause 3: Low Kinetic Energy. The dissolution process may be slow at room temperature.

    • Solution: Gently warm the solution in a water bath (e.g., 37°C) for a short period. Avoid excessive heat, which could degrade the compound.

  • Potential Cause 4: Compound Aggregation. The compound particles may be aggregated.

    • Solution: Use an ultrasonic bath to break up aggregates and facilitate dissolution.[1]

Issue 2: Precipitation occurs when diluting the DMSO stock solution into an aqueous buffer for in vitro assays.
  • Potential Cause 1: Poor Aqueous Solubility. this compound likely has low solubility in aqueous solutions.

    • Solution 1: Lower the Final DMSO Concentration. Ensure the final concentration of DMSO in your assay medium is as low as possible (typically ≤0.5%) to maintain compound solubility and minimize solvent toxicity to cells.

    • Solution 2: Use a Surfactant. Consider the inclusion of a low concentration of a non-ionic surfactant, such as Tween® 80 or Pluronic® F-68, in your final assay buffer to help maintain solubility.

    • Solution 3: Prepare Intermediate Dilutions. Perform serial dilutions in a mixture of DMSO and your aqueous buffer before the final dilution into the assay medium.

Quantitative Solubility Data

The following table summarizes the available quantitative data on the solubility of this compound.

SolventConcentration (mg/mL)Molar Concentration (mM)NotesReference
DMSO166.67601.26Requires ultrasonication. Use of newly opened, non-hygroscopic DMSO is recommended.[1]
DMSONot Specified10Commonly used stock solution concentration.[2]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
  • Materials:

    • This compound (Molecular Weight: 277.21 g/mol )

    • Anhydrous DMSO

    • Sterile microcentrifuge tubes or vials

    • Vortex mixer

    • Ultrasonic water bath (optional)

  • Procedure:

    • Weigh out the desired amount of this compound. For example, to prepare 1 mL of a 10 mM solution, weigh out 2.77 mg of this compound.

    • Add the appropriate volume of anhydrous DMSO to the this compound.

    • Vortex the solution vigorously for 2-5 minutes.

    • If the compound is not fully dissolved, sonicate the vial in an ultrasonic water bath for 5-10 minutes.

    • Visually inspect the solution to ensure there are no visible particles.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Visualizations

G Troubleshooting Workflow for this compound Dissolution in DMSO start Start: Dissolve this compound in fresh, anhydrous DMSO vortex Vortex vigorously start->vortex check1 Is it fully dissolved? vortex->check1 warm Gently warm (e.g., 37°C) check1->warm No success Solution ready for use/storage check1->success Yes check2 Is it fully dissolved? warm->check2 sonicate Sonicate check2->sonicate No check2->success Yes check3 Is it fully dissolved? sonicate->check3 check3->success Yes fail Consult further (e.g., consider alternative solvent system) check3->fail No

Caption: Troubleshooting workflow for dissolving this compound in DMSO.

G Logical Flow for Diluting this compound Stock into Aqueous Buffer start Start: this compound in DMSO stock solution dilute Dilute into aqueous buffer start->dilute check Does precipitation occur? dilute->check success Solution is ready for assay check->success No troubleshoot Troubleshoot check->troubleshoot Yes option1 Lower final DMSO concentration troubleshoot->option1 option2 Add a surfactant (e.g., Tween-80) troubleshoot->option2 option3 Use intermediate dilution steps troubleshoot->option3

Caption: Decision-making process for diluting this compound stock solution.

References

Technical Support Center: MDI-2268 in Thrombosis Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the use of MDI-2268 in preclinical thrombosis models. The following information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

Q2: What is the recommended dosage of this compound in mouse thrombosis models?

The optimal dosage of this compound can vary depending on the administration route and the specific thrombosis model. Published studies have demonstrated efficacy with the following dosages:

  • Intraperitoneal (IP) injection: 3 mg/kg administered two to three times daily has been shown to be effective in a murine model of venous thrombosis. A dosage of 1.5-3 mg/kg every 8 hours has also been reported to have an antithrombotic effect in an electrolytic inferior vena cava (IVC) model.

It is always recommended to perform a dose-response study to determine the optimal dosage for your specific experimental conditions.

Q3: What are the pharmacokinetic properties of this compound?

Troubleshooting Guide

Problem 1: Suboptimal or no reduction in thrombus size observed.

  • Possible Cause 1: Incorrect Dosage.

    • Solution: The dosage of this compound may be insufficient for the specific animal model or the severity of the thrombotic challenge. A dose-response study is recommended to establish the optimal dose. Published effective oral doses range from 0.3 to 10 mg/kg, and intraperitoneal doses are around 3 mg/kg.

  • Possible Cause 2: Inappropriate Administration Route.

    • Solution: The route of administration can significantly impact the bioavailability and efficacy of the compound. While both oral and intraperitoneal routes have been shown to be effective, oral administration provides a longer half-life. Consider the timing of administration relative to thrombus induction.

  • Possible Cause 3: Issues with Compound Formulation.

    • Solution: Ensure that this compound is properly dissolved and stable in the chosen vehicle. While specific vehicle information is not detailed in the provided search results, it is crucial to use a vehicle that ensures complete solubilization and does not cause adverse effects in the animals.

Problem 2: High variability in experimental results.

  • Possible Cause 1: Inconsistent Thrombus Induction.

    • Solution: The surgical procedure or method of inducing thrombosis (e.g., electrolytic injury, stasis) can have inherent variability. Standardize the procedure as much as possible, including the duration of injury, the location of the injury, and the handling of the animals.

  • Possible Cause 2: Differences in Animal Strain, Age, or Sex.

    • Solution: These biological variables can influence the thrombotic response. Ensure that all experimental groups are age- and sex-matched and that the same strain of mice is used throughout the study.

Problem 3: Concerns about bleeding risk.

  • Possible Cause: High Dosage.

    • Solution: While studies have shown that this compound does not significantly increase bleeding time at effective antithrombotic doses (e.g., 3 mg/kg IP) compared to anticoagulants like low molecular weight heparin (LMWH), it is still prudent to monitor for any signs of bleeding, especially at higher doses. If bleeding is observed, consider reducing the dosage.

Data Presentation

Table 1: Summary of this compound Pharmacokinetics in Rats

ParameterIntravenous (15 mg/kg)Oral (30 mg/kg)
Half-life 30 minutes3.4 hours
Bioavailability -57%

Table 2: this compound Dosage in Murine Thrombosis Models

ModelAdministration RouteDosageOutcomeReference
Venous Thrombosis (EIM)Intraperitoneal (IP)3 mg/kg (3 times/day for 2 days)62% decrease in thrombus weight
PAI-1 Overexpressing MiceOral Gavage (PO)0.3 - 10 mg/kg (single dose)Dose-dependent inhibition of PAI-1 activity
Electrolytic IVC ModelIntraperitoneal (IP)1.5 - 3 mg/kg (every 8 hours for 6 doses)Reduced thrombus weight

Experimental Protocols

Murine Deep Vein Thrombosis (DVT) Model (Electrolytic Injury Method - EIM)

  • Anesthesia: Anesthetize the mouse using an appropriate anesthetic agent.

  • Surgical Preparation: Make a midline abdominal incision to expose the inferior vena cava (IVC).

  • Thrombus Induction: Gently place a 30-gauge silver-coated copper wire into the IVC. Apply a constant anodal current (250 µA) for 6 minutes to induce endothelial injury and thrombus formation.

  • Closure: After thrombus induction, remove the wire and close the abdominal incision.

  • This compound Administration: Administer this compound or vehicle control at the predetermined dosage and schedule (e.g., 3 mg/kg IP, three times a day for 2 days).

  • Thrombus Evaluation: At the end of the treatment period, euthanize the mice, harvest the IVC, and weigh the thrombus.

Visualizations

Experimental_Workflow cluster_Animal_Preparation Animal Preparation cluster_Thrombosis_Induction Thrombosis Induction cluster_Treatment Treatment Protocol cluster_Outcome_Assessment Outcome Assessment Animal_Selection Select Mice (Strain, Age, Sex Matched) Acclimatization Acclimatization Animal_Selection->Acclimatization Anesthesia Anesthesia Acclimatization->Anesthesia Surgical_Exposure Surgical Exposure of Vein Anesthesia->Surgical_Exposure Injury_Method Induce Injury (e.g., Electrolytic) Surgical_Exposure->Injury_Method Randomization Randomize into Groups (Vehicle, this compound) Injury_Method->Randomization Dosing Administer this compound (IP or PO) Randomization->Dosing Euthanasia Euthanasia Dosing->Euthanasia Thrombus_Harvest Harvest Thrombus Euthanasia->Thrombus_Harvest Measurement Measure Thrombus Weight Thrombus_Harvest->Measurement

Caption: Workflow for this compound evaluation in a thrombosis model.

References

MDI-2268 In Vitro Stability: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: How should I store MDI-2268 powder and stock solutions?

Proper storage is critical to maintaining the integrity of this compound. For solid this compound, long-term storage at -20°C is recommended for up to three years, while storage at 4°C is suitable for up to two years.[1] Once dissolved in a solvent such as DMSO, stock solutions should be stored at -80°C for up to six months or at -20°C for up to one month.[1][2] It is advisable to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.

Q2: What is the recommended solvent for preparing this compound stock solutions?

DMSO is a commonly used solvent for this compound, with a solubility of 166.67 mg/mL (601.26 mM).[1] For short-term storage of solutions, 0°C is recommended, while -20°C is suitable for long-term storage in a desiccated environment.[3]

Q3: Is there any information on the stability of this compound in aqueous solutions or cell culture media?

Currently, there is limited publicly available data specifically detailing the stability of this compound in various cell culture media. The stability of a compound in media can be influenced by several factors, including pH, temperature, and the presence of media components that can react with the compound.

Q4: What is the known half-life of this compound from in vivo studies?

Pharmacokinetic studies in rats have shown that this compound has a half-life of 30 minutes following intravenous administration and 3.4 hours after oral administration. While this data provides insight into the compound's in vivo behavior, it does not directly translate to its stability in an in vitro cell culture environment.

Troubleshooting Guide

Issue: I am observing a decrease in the expected activity of this compound in my cell-based assays over time.

Possible Cause 1: Degradation in Cell Culture Media

Small molecules can be unstable in the complex environment of cell culture media, which is typically maintained at 37°C.

Possible Cause 2: Improper Storage of Stock Solutions

Repeated freeze-thaw cycles or prolonged storage at suboptimal temperatures can lead to the degradation of this compound stock solutions.

  • Recommendation: Aliquot your stock solution into single-use vials to avoid multiple freeze-thaw cycles. Ensure that the stock solutions are stored at the recommended temperatures (-80°C for long-term, -20°C for short-term).

Possible Cause 3: Adsorption to Labware

Hydrophobic compounds can adsorb to plastic surfaces, reducing the effective concentration in the cell culture media.

  • Recommendation: To mitigate this, consider using low-adhesion microplates or glassware for your experiments.

Data Summary

Table 1: Storage and Pharmacokinetic Data for this compound

ParameterConditionDuration/Value
Storage (Solid) -20°C3 years
4°C2 years
Storage (in DMSO) -80°C6 months
-20°C1 month
In Vivo Half-Life (Rats) Intravenous30 minutes
Oral3.4 hours

Experimental Protocols & Visualizations

Protocol: General Workflow for Assessing Small Molecule Stability in Cell Culture Media

To determine the stability of a compound like this compound in your specific cell culture medium, you can perform a simple experiment:

  • Preparation: Prepare a solution of this compound in your cell culture medium at the desired final concentration.

  • Incubation: Incubate the solution under your standard cell culture conditions (e.g., 37°C, 5% CO2).

  • Sampling: Collect aliquots of the solution at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Analysis: Analyze the concentration of the parent compound in the collected samples using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Data Interpretation: Plot the concentration of this compound as a function of time to determine its stability profile and half-life in the specific medium.

G cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling cluster_analysis Analysis cluster_result Result prep Prepare this compound in cell culture medium incubate Incubate at 37°C, 5% CO2 prep->incubate sample Collect aliquots at various time points incubate->sample analyze Analyze concentration (e.g., HPLC, LC-MS) sample->analyze result Determine stability profile and half-life analyze->result

Caption: Workflow for assessing this compound stability.

Signaling Pathway: this compound Mechanism of Action

G MDI2268 This compound PAI1 PAI-1 MDI2268->PAI1 Inhibits tPA_uPA tPA / uPA PAI1->tPA_uPA Inhibits Plasminogen Plasminogen tPA_uPA->Plasminogen Activates Plasmin Plasmin Plasminogen->Plasmin Fibrin (B1330869) Fibrin (Clot) Plasmin->Fibrin Degrades Fibrin_Degradation Fibrin Degradation (Clot Dissolution) Fibrin->Fibrin_Degradation

Caption: this compound mechanism of action.

References

potential off-target effects of MDI-2268

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of MDI-2268 and to address potential questions regarding its specificity and potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

Q2: Are there any known off-target effects of this compound?

Q3: What is the reported safety profile of this compound in animal models?

In murine models of thrombosis, this compound has demonstrated a favorable safety profile. Notably, it has been shown to have robust antithrombotic activity without a corresponding increase in bleeding risk, a significant advantage over some conventional anticoagulants like low molecular weight heparin (LMWH). Mice treated with this compound appeared healthy throughout the course of the experiments.

Q4: Can this compound be used in both in vitro and in vivo experiments?

Troubleshooting Guide

Issue 1: Unexpected cell viability changes in in vitro assays.

  • Troubleshooting Steps:

    • Use Proper Controls: Include a vehicle-only control (e.g., DMSO) and consider using an inactive structural analog of this compound if available.

Issue 2: Discrepancy between expected antithrombotic effect and experimental results in vivo.

  • Possible Cause: Pharmacokinetic variability, incorrect dosing, or the specific animal model used can influence the efficacy of this compound.

  • Troubleshooting Steps:

    • Verify Drug Administration and Bioavailability: this compound has a reported oral bioavailability of 57% and a half-life of 3.4 hours after oral administration in rats. Ensure the dosing regimen is appropriate for the species being used.

    • Evaluate the Thrombosis Model: The thrombotic stimulus and the specific vessel being studied can impact the outcome. The electrolytic inferior vena cava (IVC) model has been successfully used to demonstrate the efficacy of this compound.

Quantitative Data Summary

Table 1: In Vivo Efficacy of this compound in a Murine Thrombosis Model

Treatment Group (3 mg/kg, IP)Thrombus Weight Reduction vs. VehicleBleeding Time vs. VehicleReference
This compound62% decreaseNo significant change
LMWHSimilar to this compoundSignificantly prolonged

Table 2: Pharmacokinetic Properties of this compound in Rats

Administration RouteDoseHalf-life (t½)BioavailabilityReference
Intravenous (IV)15 mg/kg30 minutes-
Oral (PO)30 mg/kg3.4 hours57%

Experimental Protocols

  • Animal Dosing: Administer this compound to mice via intraperitoneal (IP) injection or oral gavage at the desired concentration (e.g., 0.3 to 10 mg/kg). A vehicle-treated group should be used as a control.

  • Blood Collection: At a specified time point post-administration (e.g., 90 minutes), collect blood via cardiac puncture into citrate-containing tubes.

  • Plasma Preparation: Centrifuge the blood at 2000 x g for 15 minutes to separate the plasma.

Protocol 2: Murine Model of Deep Vein Thrombosis (Electrolytic IVC Model)

  • Animal Preparation: Anesthetize mice and perform a laparotomy to expose the inferior vena cava (IVC).

  • Thrombus Induction: Gently isolate the IVC and place a fine gauge needle attached to an electrode on the surface of the vessel. Apply a constant electrical current to induce endothelial injury and thrombus formation.

  • Drug Administration: Administer this compound or a control (vehicle, LMWH) intraperitoneally at a specified dose (e.g., 3 mg/kg) multiple times over a set period (e.g., every 8 hours for 6 doses).

  • Thrombus Harvesting: After the treatment period (e.g., 2 days), re-anesthetize the animals, ligate the IVC, and excise the segment containing the thrombus.

  • Quantification: Carefully remove the thrombus from the vessel segment and record its wet weight.

  • Statistical Analysis: Compare the thrombus weights between the different treatment groups using an appropriate statistical test, such as a one-way ANOVA.

Visualizations

PAI_1_Signaling_Pathway cluster_activation Plasminogen Activation cluster_inhibition PAI-1 Inhibition cluster_outcome Fibrinolysis Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin Converts to Fibrin_clot Fibrin (B1330869) Clot Plasmin->Fibrin_clot Degrades tPA_uPA tPA / uPA tPA_uPA->Plasminogen Activates PAI1 PAI-1 PAI1->tPA_uPA Inhibits MDI2268 This compound MDI2268->PAI1 Inhibits Fibrin_degradation Fibrin Degradation (Clot Lysis) Fibrin_clot->Fibrin_degradation

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis cluster_data Data Interpretation biochem_assay Biochemical PAI-1 Activity Assay cell_assay Cell-Based Assay (e.g., Viability, Migration) dosing Animal Dosing (PO or IP) biochem_assay->dosing Inform Dosing pk_pd Pharmacokinetics & Target Engagement (PAI-1 Activity) dosing->pk_pd efficacy Efficacy Model (e.g., DVT) dosing->efficacy safety Safety Assessment (e.g., Bleeding Time) dosing->safety interpretation Correlate In Vitro and In Vivo Data efficacy->interpretation safety->interpretation off_target_assessment Assess Potential Off-Target Effects (If unexpected results occur) interpretation->off_target_assessment

Caption: Workflow for evaluating this compound efficacy and specificity.

References

minimizing MDI-2268 toxicity in cell culture

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of MDI-2268?

Q2: What are the common causes of toxicity with small molecule inhibitors like this compound in cell culture?

A2: Toxicity from small molecule inhibitors in cell culture can stem from several factors:

  • High Concentrations: Concentrations significantly above the half-maximal inhibitory concentration (IC50) for the target can lead to off-target effects and general cytotoxicity.[1]

  • Solvent Toxicity: The solvent used to dissolve the inhibitor, most commonly DMSO, can be toxic to cells at final concentrations typically above 0.5%.[1][2]

  • Prolonged Exposure: Continuous exposure of cells to a chemical agent can disrupt normal cellular processes and lead to cumulative toxicity.[1]

  • Metabolite Toxicity: Cells can metabolize the inhibitor, and in some cases, the resulting byproducts may be toxic.[1]

  • Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to chemical treatments.[1][2]

Q3: In what solvent should I dissolve and store this compound?

A3: this compound is typically dissolved in DMSO to create a stock solution.[4] For storage, it is recommended to keep the stock solution at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 6 months) storage.[4] To avoid repeated freeze-thaw cycles, which can degrade the compound, it is best practice to aliquot the stock solution into smaller, single-use volumes.

Q4: What is a typical working concentration for this compound in cell culture?

A4: The optimal working concentration of this compound is highly dependent on the cell line and the specific experimental goals. One study has reported using this compound at a concentration of 1 mM in organoid culture to prevent apoptosis.[4] However, for initial experiments, it is crucial to perform a dose-response study to determine the optimal, non-toxic concentration for your specific cell line and assay.

Troubleshooting Guide

This guide addresses specific issues that may arise when using this compound in your experiments.

Issue 1: High Levels of Cell Death or Low Viability After Treatment

This is the most common issue when using a new compound in cell culture. The following troubleshooting workflow can help identify and resolve the problem.

Troubleshooting Workflow for High Cytotoxicity

start High Cell Death Observed check_solvent Is Solvent Control Also Toxic? start->check_solvent solvent_issue Solvent Toxicity Likely check_solvent->solvent_issue Yes dose_response Perform Dose-Response (Concentration Optimization) check_solvent->dose_response No reduce_solvent Reduce final solvent concentration (e.g., <0.1% DMSO). Prepare fresh dilutions. solvent_issue->reduce_solvent solution Problem Resolved reduce_solvent->solution conc_issue Concentration Too High? dose_response->conc_issue reduce_conc Use lower concentration (lowest effective dose). conc_issue->reduce_conc Yes time_course Perform Time-Course (Exposure Duration) conc_issue->time_course No reduce_conc->solution time_issue Exposure Time Too Long? time_course->time_issue reduce_time Reduce incubation time. time_issue->reduce_time Yes cell_sensitivity Consider Cell Line Sensitivity or Off-Target Effects time_issue->cell_sensitivity No reduce_time->solution cell_sensitivity->solution

Caption: Troubleshooting workflow for this compound induced cytotoxicity.

Possible Cause Recommended Solution
Solvent Toxicity Ensure the final concentration of DMSO in the cell culture medium is non-toxic for your cell line, typically ≤ 0.1%.[2] Always include a vehicle-only control (medium with the same final concentration of DMSO as your treated samples) to assess the effect of the solvent itself.
Inhibitor Concentration is Too High Perform a dose-response curve to determine the IC50 for PAI-1 inhibition and the concentration that induces toxicity (TC50) in your specific cell line. Start with a wide range of concentrations (e.g., from 1 nM to 1 mM) to identify an optimal window where the inhibitor is effective without being toxic.
Prolonged Exposure Time Reduce the incubation time. A time-course experiment can determine the minimum time required to achieve the desired biological effect. For example, assess PAI-1 inhibition or downstream effects at 6, 12, 24, and 48 hours.
Cell Line Sensitivity Some cell lines are inherently more sensitive to chemical treatments.[1] If the therapeutic window (ratio of toxic concentration to effective concentration) is too narrow, consider using a more robust cell line if your experimental design allows.
Incorrect Cell Seeding Density Cells seeded at too low a density can be more susceptible to drug-induced stress.[2] Optimize the seeding density to ensure cells are in a healthy, logarithmic growth phase at the time of treatment.
Issue 2: Inconsistent Results or Lack of PAI-1 Inhibition
Possible Cause Recommended Solution
Inhibitor Degradation Prepare fresh stock solutions of this compound from powder. Avoid multiple freeze-thaw cycles by storing the stock solution in single-use aliquots.[1]
Incorrect Dosing Verify calculations for dilutions. When preparing working solutions, add the this compound stock solution to the medium and mix thoroughly before adding to the cells to ensure even distribution.
Assay Timing Ensure that the endpoint measurement is timed correctly to observe the desired effect. PAI-1 inhibition can be rapid, but downstream consequences may take longer to manifest.
Cell Culture Conditions Maintain consistency in cell culture practices, including media components, serum batches, cell passage number, and confluency, as these can all influence cellular response to inhibitors.

Experimental Protocols

To quantitatively assess and minimize the toxicity of this compound, the following standard cell-based assays are recommended.

Protocol 1: Dose-Response and Cell Viability Assessment using MTT Assay

This protocol determines the concentration of this compound that is cytotoxic to a cell line. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[5][6]

Materials:

  • This compound

  • DMSO (cell culture grade)

  • 96-well flat-bottom plates

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2X serial dilution of this compound in complete medium. Also, prepare a vehicle control (medium with the highest concentration of DMSO used) and a "no-cell" control (medium only).

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions or controls to the respective wells.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.[2]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently on an orbital shaker for 15 minutes.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.

  • Data Analysis: Subtract the absorbance of the "no-cell" control. Normalize the data to the vehicle control (set as 100% viability). Plot the percentage of cell viability against the log of the this compound concentration to determine the TC50 value.

MTT Assay Experimental Workflow

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis seed 1. Seed Cells (96-well plate) treat 2. Treat with this compound (Dose-Response) seed->treat incubate 3. Incubate (e.g., 24-72h) treat->incubate add_mtt 4. Add MTT Reagent (Incubate 3-4h) incubate->add_mtt solubilize 5. Solubilize Formazan (e.g., DMSO) add_mtt->solubilize read 6. Read Absorbance (570 nm) solubilize->read analyze 7. Calculate Viability & Plot TC50 Curve read->analyze

Caption: Workflow for determining this compound cytotoxicity via MTT assay.

Protocol 2: Measuring Necrosis using Lactate (B86563) Dehydrogenase (LDH) Assay

This assay quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, from cells with damaged plasma membranes, which is a hallmark of necrosis or late apoptosis.[7][8]

Materials:

  • Commercially available LDH Cytotoxicity Assay Kit (contains reaction mixture and stop solution)

  • 96-well flat-bottom plates

  • Lysis Buffer (provided in most kits to create a "maximum LDH release" control)

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 from the MTT assay protocol. Include three key controls:

    • Spontaneous LDH Release: Cells treated with vehicle only.

    • Maximum LDH Release: Cells treated with Lysis Buffer 45 minutes before the end of incubation.[9]

    • Medium Background: Complete medium without cells.

  • Sample Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes to pellet any detached cells.[10]

  • Assay Reaction: Carefully transfer 50 µL of supernatant from each well to a new 96-well plate.

  • Add 50 µL of the LDH Reaction Mixture to each well and incubate for 30 minutes at room temperature, protected from light.[10]

  • Stop Reaction: Add 50 µL of Stop Solution to each well.[10]

  • Absorbance Measurement: Measure absorbance at 490 nm and 680 nm (background).[10]

  • Data Analysis:

    • Subtract the 680 nm background absorbance from the 490 nm reading.

    • Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = 100 x (Treated LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)

Protocol 3: Differentiating Apoptosis and Necrosis using Annexin V/PI Staining

This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine (B164497) (PS) on the outer leaflet of the plasma membrane of apoptotic cells, while Propidium Iodide (PI) stains the DNA of cells with compromised membranes (necrotic or late apoptotic cells).[11][12][13]

Materials:

  • Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit

  • 1X Binding Buffer (typically provided in the kit)

  • Propidium Iodide (PI) staining solution

  • Flow cytometry tubes

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound for the chosen duration.

  • Cell Harvesting:

    • Suspension cells: Collect cells by centrifugation.

    • Adherent cells: Gently detach cells using a non-enzymatic method (e.g., EDTA-based dissociation buffer) to preserve membrane integrity.[13] Collect both floating and adherent cells.

  • Washing: Wash cells twice with cold PBS by centrifuging at ~300 x g for 5 minutes.[13]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.[13]

  • Staining:

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[13]

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[14]

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the samples by flow cytometry within one hour.

    • Healthy cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

cluster_pathway Fibrinolysis Pathway MDI2268 This compound PAI1 PAI-1 MDI2268->PAI1 Inhibits tPA_uPA tPA / uPA PAI1->tPA_uPA Inhibits Plasminogen Plasminogen tPA_uPA->Plasminogen Activates Plasmin Plasmin Fibrin (B1330869) Fibrin (Clot) Plasmin->Fibrin Degrades FDPs Fibrin Degradation Products

References

MDI-2268 Dose-Response Analysis: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of MDI-2268?

Q2: What is the solubility of this compound for in vitro experiments?

A2: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO). It is recommended to prepare a high-concentration stock solution in DMSO for serial dilutions into aqueous buffers or cell culture media.

Q3: What are the recommended storage conditions for this compound stock solutions?

A3: For long-term storage, it is advisable to store this compound stock solutions at -20°C or -80°C. Repeated freeze-thaw cycles should be avoided to maintain the compound's integrity.

Q5: What are the known pharmacokinetic properties of this compound?

A5: In rats, this compound has a half-life of 30 minutes following intravenous administration and 3.4 hours after oral administration.[4] It has an oral bioavailability of 57%.[4]

Experimental Protocols & Data Presentation

In Vitro PAI-1 Inhibition Assay

Detailed Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of this compound (e.g., 10 mM) in 100% DMSO.

    • Serially dilute the this compound stock solution to create a range of working concentrations. The final DMSO concentration in the assay should be kept low (typically ≤1%) to avoid solvent effects.

  • Assay Procedure:

    • Initiate the enzymatic reaction by adding the uPA (or tPA) solution, followed by the substrate.

    • Monitor the change in absorbance or fluorescence over time using a plate reader.

  • Data Analysis:

    • Calculate the rate of substrate cleavage for each this compound concentration.

    • Plot the normalized protease activity against the logarithm of the this compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

In Vitro Dose-Dependent Activity:

In Vivo Dose-Response Data

The following tables summarize the in vivo dose-response and pharmacokinetic data for this compound from studies in mice and rats.

Table 1: In Vivo Dose-Response of this compound in Mice

Administration RouteDoseModelEffectReference
Intraperitoneal (IP)1.5 - 3 mg/kgElectrolytic Inferior Vena Cava (IVC) ThrombosisReduced thrombus weight[1]
Oral Gavage0.3 - 10 mg/kgPAI-1-overexpressing miceDose-dependent decrease in plasma PAI-1 activity[4]
Intraperitoneal (IP)3 mg/kgElectrolytic Inferior Vena Cava (IVC) Thrombosis62% decrease in thrombus weight[4]

Table 2: Pharmacokinetic Properties of this compound in Rats

ParameterValueAdministration RouteReference
Half-life30 minutesIntravenous (15 mg/kg)[4]
Half-life3.4 hoursOral Gavage (30 mg/kg)[4]
Bioavailability57%Oral[4]

Signaling Pathway and Experimental Workflow Diagrams

MDI2268_Signaling_Pathway This compound Mechanism of Action MDI2268 This compound PAI1 PAI-1 MDI2268->PAI1 Inhibition tPA_uPA tPA / uPA PAI1->tPA_uPA Inhibition Plasminogen Plasminogen tPA_uPA->Plasminogen Activation Plasmin Plasmin Plasminogen->Plasmin Fibrin_clot Fibrin Clot Plasmin->Fibrin_clot Degradation Fibrin_degradation Fibrin Degradation Products Fibrin_clot->Fibrin_degradation Dose_Response_Workflow In Vitro Dose-Response Experimental Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_stock Prepare this compound Stock (DMSO) serial_dilute Serial Dilutions prep_stock->serial_dilute add_mdi2268 Add this compound Dilutions serial_dilute->add_mdi2268 prep_reagents Prepare PAI-1, Protease, Substrate add_pai1 Add PAI-1 to Plate prep_reagents->add_pai1 add_pai1->add_mdi2268 incubate Incubate add_mdi2268->incubate add_protease_substrate Add Protease & Substrate incubate->add_protease_substrate read_plate Read Plate (Absorbance/Fluorescence) add_protease_substrate->read_plate calc_rate Calculate Reaction Rates read_plate->calc_rate normalize Normalize Data calc_rate->normalize plot_curve Plot Dose-Response Curve normalize->plot_curve calc_ic50 Calculate IC50 plot_curve->calc_ic50 Troubleshooting_Guide Troubleshooting this compound Experiments start Start: Unexpected Results issue What is the issue? start->issue no_inhibition No or Weak Inhibition issue->no_inhibition No Inhibition high_variability High Variability issue->high_variability High Variability inconsistent_results Inconsistent Results issue->inconsistent_results Inconsistent Results check_compound Check Compound Integrity - Proper storage? - Fresh dilutions? no_inhibition->check_compound check_assay Check Assay Components - PAI-1 activity? - Protease/Substrate quality? no_inhibition->check_assay check_protocol Review Protocol - Incubation times? - Concentrations correct? no_inhibition->check_protocol check_protein_binding Consider Protein Binding (e.g., vitronectin) no_inhibition->check_protein_binding check_dmso Check Final DMSO Concentration (Should be low, e.g., <1%) high_variability->check_dmso check_mixing Ensure Proper Mixing high_variability->check_mixing check_instrument Check Plate Reader Settings high_variability->check_instrument inconsistent_results->check_compound inconsistent_results->check_assay inconsistent_results->check_protocol

References

Technical Support Center: MDI-2268 Efficacy Assessment

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What is MDI-2268 and how does it work?

Q2: What are the key applications of this compound in research?

  • Thrombosis: Investigating its antithrombotic effects in models of deep vein thrombosis and other thrombotic disorders.[5][6]

  • Atherosclerosis: Studying its potential to inhibit the formation of atherosclerotic plaques.

  • Metabolic Dysfunction: Examining its effects in murine models of metabolic syndrome.

  • Fibrosis: Exploring its role in diseases characterized by excessive fibrous connective tissue formation.

Q3: How can I assess the efficacy of this compound in my experiments?

  • In Vivo Models of Thrombosis: Evaluating the reduction in thrombus weight or incidence of thrombosis in animal models.[5][6]

  • Bleeding Time Assays: Assessing the potential for increased bleeding, a common side effect of antithrombotic agents. This compound has been reported to have a lower risk of bleeding compared to some other anticoagulants.[5]

Q4: Can I assess this compound efficacy with a very small sample volume?

Troubleshooting Guide: PAI-1 Activity Assays with Low Sample Volume

Problem Possible Cause(s) Recommended Solution(s)
High variability between replicate wells - Pipetting errors due to small volumes.- Incomplete mixing of reagents.- Edge effects in the microplate.- Use calibrated micropipettes with low-volume tips. - Ensure thorough but gentle mixing after each reagent addition.- Avoid using the outermost wells of the microplate if edge effects are suspected.
Low or no signal (High PAI-1 activity detected despite this compound treatment) - Insufficient this compound concentration or incubation time.- Incorrect sample handling leading to PAI-1 degradation.- Assay interference from sample matrix components.- Verify the dose and administration route of this compound. - Collect and process samples according to the assay kit's instructions, often involving immediate centrifugation at low temperatures. - Perform a spike-and-recovery experiment to check for matrix effects. Consider sample dilution if interference is confirmed.
High background signal (Low PAI-1 activity detected in control samples) - Contamination of reagents or samples.- Improper washing steps in an ELISA-based assay.- Non-specific binding of antibodies.- Use fresh, sterile reagents and pipette tips.- Ensure all wash steps are performed thoroughly as per the protocol.- Include appropriate blocking steps and use a recommended blocking buffer.
Inconsistent standard curve - Improper preparation of standards.- Degradation of the PAI-1 standard.- Pipetting inaccuracies.- Prepare fresh standards for each assay.- Store the PAI-1 standard as recommended by the manufacturer, avoiding repeated freeze-thaw cycles.- Use a fresh set of calibrated pipettes for preparing the standard curve.

Experimental Protocols

Protocol 1: In Vivo Assessment of this compound Efficacy in a Murine Model of Deep Vein Thrombosis (DVT)

This protocol is a generalized procedure based on published studies.[5][6] Researchers should adapt it to their specific experimental design and institutional guidelines.

1. Animal Model and DVT Induction:

  • Use adult male C57BL/6 mice (10-12 weeks old, 20-25g).
  • Induce DVT using either the electrolytic injury model (EIM) or the ligation model of the inferior vena cava (IVC).

2. This compound Administration:

  • Prepare this compound in a suitable vehicle (e.g., DMSO).
  • Administer this compound via intraperitoneal (IP) injection at doses ranging from 1.5 mg/kg to 3 mg/kg.[6]
  • A typical dosing regimen is three times a day for two days.[5]
  • Include a vehicle control group and a positive control group (e.g., low-molecular-weight heparin, LMWH).

3. Sample Collection and Analysis:

  • After the treatment period, euthanize the mice and carefully dissect the IVC to harvest the thrombus.
  • Measure the wet weight of the thrombus.
  • Collect blood samples via cardiac puncture into citrate-containing tubes for PAI-1 activity analysis.
  • Process the blood immediately to obtain plasma by centrifugation at 4°C.

4. Data Analysis:

  • Compare the thrombus weights between the different treatment groups.
  • Measure PAI-1 activity in the plasma samples using a suitable assay kit.
  • Statistical analysis (e.g., ANOVA) should be performed to determine the significance of the observed differences.

Protocol 2: PAI-1 Activity Assay using a Commercial Kit (General Guideline)

1. Reagent Preparation:

  • Bring all kit components to room temperature before use.
  • Reconstitute lyophilized reagents (e.g., PAI-1 standard, tPA, plasminogen) as per the kit manual.
  • Prepare a standard curve by performing serial dilutions of the PAI-1 standard.

2. Assay Procedure:

  • Pipette standards and samples (e.g., 5-10 µL of plasma) into the wells of the microplate.
  • Add an excess of tPA to each well to allow for the formation of PAI-1:tPA complexes.
  • Incubate as recommended in the protocol.
  • Add a plasminogen substrate. The residual active tPA will convert plasminogen to plasmin, which then cleaves the substrate, resulting in a color change.
  • Stop the reaction using the provided stop solution.

3. Data Acquisition and Analysis:

  • Read the absorbance at the specified wavelength using a microplate reader.
  • Generate a standard curve by plotting the absorbance values against the known concentrations of the PAI-1 standards.
  • Determine the PAI-1 activity in the samples by interpolating their absorbance values from the standard curve. The PAI-1 activity is inversely proportional to the color development.

Visualizations

PAI-1 Signaling Pathway

PAI1_Signaling_Pathway Plasminogen Plasminogen Plasmin Plasmin Fibrin_Degradation Fibrin Degradation (Clot Dissolution) Plasmin->Fibrin_Degradation degrades tPA tPA tPA->Plasmin activates Inactive_Complex Inactive Complex (tPA/uPA:PAI-1) tPA->Inactive_Complex uPA uPA uPA->Plasmin activates uPA->Inactive_Complex PAI1 PAI-1 PAI1->tPA inhibits PAI1->uPA inhibits PAI1->Inactive_Complex MDI2268 This compound MDI2268->PAI1 inhibits Fibrin Fibrin (Clot)

PAI-1's role in fibrinolysis and its inhibition by this compound.
Experimental Workflow for Assessing this compound Efficacy

This diagram outlines the key steps in an in vivo experiment to evaluate the efficacy of this compound.

MDI2268_Efficacy_Workflow Start Start: Animal Model Selection DVT_Induction DVT Induction (e.g., IVC Ligation) Start->DVT_Induction Treatment_Groups Treatment Groups: - Vehicle Control - this compound - Positive Control (LMWH) DVT_Induction->Treatment_Groups Administration Drug Administration (e.g., IP Injection) Treatment_Groups->Administration Endpoint Experimental Endpoint (e.g., 48 hours) Administration->Endpoint Harvest Thrombus Harvest & Blood Collection Endpoint->Harvest Analysis Analysis: - Thrombus Weight - PAI-1 Activity Assay Harvest->Analysis Results Data Interpretation & Statistical Analysis Analysis->Results

In vivo experimental workflow for this compound efficacy testing.

References

Validation & Comparative

A Head-to-Head Comparison of MDI-2268 and Enoxaparin in Thrombosis Management

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

At a Glance: MDI-2268 vs. Enoxaparin

FeatureThis compoundEnoxaparin
Drug Class Small molecule PAI-1 inhibitorLow-Molecular-Weight Heparin (LMWH)
Mechanism of Action Enhances endogenous fibrinolysis by inhibiting PAI-1, thereby increasing the activity of tissue plasminogen activator (tPA) and urokinase plasminogen activator (uPA).[1]Potentiates the activity of antithrombin III, leading to the inhibition of Factor Xa and, to a lesser extent, Factor IIa (thrombin).[2][3][4][5]
Primary Target Plasminogen Activator Inhibitor-1 (PAI-1)[1]Antithrombin III, Factor Xa, Factor IIa[2][3][5]
Administration Oral, Intraperitoneal (in preclinical studies)Subcutaneous, Intravenous
Key Advantage Pro-fibrinolytic without directly impairing coagulation, suggesting a potentially lower bleeding risk.[6]Well-established efficacy and safety profile across a broad range of thromboembolic disorders.[7]

In-depth Analysis of Preclinical Data

A pivotal preclinical study provides a direct comparison of the efficacy and safety of this compound and enoxaparin in a murine model of venous thrombosis.

Efficacy in a Murine Model of Venous Thrombosis

The study utilized an electrolytic inferior vena cava (IVC) model to induce thrombosis in mice. Following thrombus induction, animals were treated with either this compound or enoxaparin. The primary efficacy endpoint was the measurement of thrombus weight.

Treatment GroupDoseMean Thrombus Weight (mg) ± SD% Reduction in Thrombus Weight vs. Control
Control (Vehicle)-12.7 ± 5.7-
This compound1.5 mg/kg6.9 ± 3.345.7%
This compound3 mg/kg5.5 ± 1.656.7%
Enoxaparin7.3 mg/kg3.8 ± 1.370.1%
This compound + Enoxaparin3 mg/kg + 1.8 mg/kg4.8 ± 2.462.2%

Data sourced from a study published in Circulation.[8]

These results indicate that while enoxaparin at the tested dose showed a greater reduction in thrombus weight, this compound also demonstrated a significant and dose-dependent antithrombotic effect.[8]

Safety Profile: Bleeding Time Assessment

A critical aspect of antithrombotic therapy is the associated risk of bleeding. The same study evaluated the effect of this compound and enoxaparin on bleeding time in mice.

Treatment GroupDoseMean Bleeding Time (seconds)
Control-Not specified, used as baseline
This compound3 mg/kgNo significant increase compared to control
Enoxaparin (LMWH)3 mg/kgSignificantly prolonged compared to control and this compound

Data sourced from a study published in the Journal of Biological Chemistry.[6]

This finding is a key differentiator, suggesting that this compound's mechanism of enhancing fibrinolysis may be associated with a lower bleeding risk compared to the direct anticoagulant action of enoxaparin.[6]

Pharmacokinetic Profile Comparison

A summary of the available pharmacokinetic parameters for this compound and enoxaparin is presented below.

ParameterThis compound (in rats)Enoxaparin (in humans)
Bioavailability 57% (oral)[6]~100% (subcutaneous)
Half-life 3.4 hours (oral), 30 minutes (intravenous)[6]4.5 - 7 hours (anti-Xa activity)
Metabolism HepaticHepatic (desulfation and depolymerization)
Excretion Not specifiedRenal

Mechanisms of Action: A Visual Guide

To illustrate the distinct mechanisms of this compound and enoxaparin, the following signaling pathway diagrams are provided.

This compound: Enhancing Fibrinolysis

MDI2268_Mechanism cluster_fibrinolysis Fibrinolytic Pathway cluster_drug Drug Action Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin Activated by Fibrin Fibrin (Clot) Plasmin->Fibrin Degrades FDPs Fibrin Degradation Products tPA tPA / uPA PAI1 PAI-1 PAI1->tPA Inhibits MDI2268 This compound MDI2268->PAI1 Inhibits

Enoxaparin: Anticoagulation Cascade Inhibition

Enoxaparin_Mechanism cluster_coagulation Coagulation Cascade cluster_drug Drug Action Prothrombin Prothrombin (Factor II) Thrombin Thrombin (Factor IIa) Prothrombin->Thrombin Activated by Factor Xa Fibrinogen Fibrinogen Thrombin->Fibrinogen Converts Fibrin Fibrin (Clot) FactorX Factor X FactorXa Factor Xa FactorX->FactorXa Activated ATIII Antithrombin III ATIII->Thrombin Inhibits ATIII->FactorXa Inhibits Enoxaparin Enoxaparin Enoxaparin->ATIII Potentiates

Caption: Enoxaparin potentiates Antithrombin III, inhibiting Factor Xa and Thrombin to prevent clot formation.

Experimental Protocols

Murine Model of Venous Thrombosis (Electrolytic IVC Model)

A detailed protocol for the electrolytic inferior vena cava (IVC) model used in the comparative study is outlined below.

Experimental_Workflow cluster_procedure Experimental Procedure start Start anesthesia Anesthetize Mouse (e.g., isoflurane) start->anesthesia end End laparotomy Midline Laparotomy anesthesia->laparotomy ivc_exposure Expose Inferior Vena Cava (IVC) laparotomy->ivc_exposure electrode_insertion Insert Electrode-bearing Needle into IVC ivc_exposure->electrode_insertion current_application Apply Constant Electrical Current (e.g., 250 µA for 15 min) electrode_insertion->current_application thrombus_formation Thrombus Formation current_application->thrombus_formation treatment Administer Treatment (this compound, Enoxaparin, or Vehicle) thrombus_formation->treatment monitoring Monitor for 48 Hours treatment->monitoring euthanasia Euthanize Mouse monitoring->euthanasia thrombus_excision Excise and Weigh Thrombus euthanasia->thrombus_excision bleeding_assay Perform Bleeding Time Assay (separate cohort) euthanasia->bleeding_assay thrombus_excision->end bleeding_assay->end

Caption: Workflow for the electrolytic inferior vena cava (IVC) thrombosis model.

Detailed Steps:

  • Anesthesia: Mice are anesthetized using a standard protocol, such as isoflurane (B1672236) inhalation.[9]

  • Surgical Preparation: A midline laparotomy is performed to expose the abdominal cavity and the inferior vena cava (IVC).[9]

  • Thrombus Induction: A needle electrode is inserted into the IVC, and a constant direct current is applied. This electrolytic injury to the endothelium initiates thrombus formation in the presence of continuous blood flow.[5][6][9]

  • Treatment Administration: Following thrombus induction, mice are administered either this compound, enoxaparin, or a vehicle control, typically via intraperitoneal injection.[6]

  • Endpoint Analysis: After a set period (e.g., 48 hours), the animals are euthanized, and the thrombus is excised and weighed to determine the extent of thrombosis.[6]

  • Bleeding Time Assay: In a separate cohort of animals, bleeding time is measured after administration of the test compounds to assess the risk of hemorrhage. This is often done using a tail clip method.[6]

Conclusion

Enoxaparin remains a cornerstone of antithrombotic therapy, with a well-documented efficacy and a predictable anticoagulant response.[7] The choice between these agents in future clinical scenarios will depend on a comprehensive evaluation of their respective efficacy, safety, and patient-specific factors. The data presented in this guide provides a foundational comparison to inform ongoing research and development in the field of thrombosis.

References

MDI-2268: A Comparative Analysis of Efficacy Against Other PAI-1 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Data Presentation

In Vitro Potency of PAI-1 Inhibitors
InhibitorIC50 ValueNotes
MDI-2268 Not Publicly AvailableDescribed as a potent inhibitor with in vivo activity against vitronectin-bound PAI-1.[1]
PAI-039 (Tiplaxtinin) 2.7 µMA well-characterized, selective, and orally efficacious PAI-1 inhibitor.
Aleplastinin (PAZ-417) 655 nMAn orally active and blood-brain barrier permeable PAI-1 inhibitor.
TM5441 13.9 - 51.1 µMAn orally bioavailable PAI-1 inhibitor with demonstrated anti-cancer and cardiovascular benefits.
Loureirin B 26.10 µMA naturally occurring flavonoid with PAI-1 inhibitory activity.
In Vivo Efficacy Comparison: this compound vs. PAI-039 in a Murine Atherosclerosis Model
Treatment GroupDietBody Weight GainAortic Atherosclerosis
ControlWestern DietSignificant gainPronounced
This compound (400 µg/g of diet) Western DietNo significant gainSignificantly less than control
PAI-039 (5 mg/g of diet) Western DietInhibited obesitySignificantly inhibited
In Vivo Efficacy Comparison: this compound vs. Low Molecular Weight Heparin (LMWH) in a Murine Thrombosis Model

In a murine model of deep vein thrombosis induced by electrolytic injury to the inferior vena cava, this compound was compared to the standard anticoagulant, LMWH.

Treatment GroupThrombus Weight ReductionBleeding Time
Control (Vehicle)-Normal
This compound (3 mg/kg) 62% decrease vs. controlNo significant change
LMWH (3 mg/kg) Comparable to this compoundSignificantly prolonged

These findings suggest that this compound is as effective as LMWH in reducing thrombus weight but carries a lower risk of bleeding.

Experimental Protocols

In Vitro PAI-1 Activity Assay (Chromogenic)
  • Materials:

    • Microplate reader

    • 96-well microplates

    • Recombinant human tPA

    • Human plasminogen

    • Chromogenic plasmin substrate (e.g., S-2251)

    • Assay buffer (e.g., Tris-buffered saline with Tween 20)

    • Test compounds (e.g., this compound)

  • Procedure:

    • Prepare serial dilutions of the test compound in assay buffer.

    • Add the different concentrations of the test compound to the wells and incubate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

    • Add a fixed concentration of tPA to each well and incubate for another period (e.g., 10 minutes) at 37°C.

    • Add plasminogen and the chromogenic substrate to initiate the colorimetric reaction.

    • Measure the absorbance at 405 nm at regular intervals using a microplate reader.

    • Calculate the rate of reaction for each inhibitor concentration.

    • Plot the reaction rates against the inhibitor concentrations to determine the IC50 value.

Murine Deep Vein Thrombosis Model (Electrolytic Injury)

This in vivo model is used to evaluate the antithrombotic efficacy of compounds.

  • Principle: A controlled electrolytic injury to the inferior vena cava (IVC) of a mouse induces the formation of a thrombus in a region of continuous blood flow, mimicking aspects of clinical deep vein thrombosis.

  • Animals: Male C57BL/6 mice (8-12 weeks old).

  • Procedure:

    • Anesthetize the mouse using isoflurane.

    • Perform a midline laparotomy to expose the IVC.

    • Carefully dissect the IVC free from surrounding tissues.

    • A fine electrode (e.g., a 25-gauge needle) connected to a constant current source is inserted into the IVC.

    • A second, indifferent electrode is placed subcutaneously.

    • Apply a constant anodal current (e.g., 250 µA) for a specific duration (e.g., 15 minutes) to induce endothelial damage and subsequent thrombus formation.

    • After the designated time, remove the electrode and close the abdominal incision.

    • Administer the test compound (e.g., this compound) or vehicle control at specified doses and time points.

    • After a set period (e.g., 48 hours), euthanize the mouse and carefully excise the IVC containing the thrombus.

    • Measure the wet weight of the thrombus.

    • Compare the thrombus weights between treatment and control groups to determine the efficacy of the inhibitor.

Murine Atherosclerosis Model (Ldlr-/- Mice on a Western Diet)

This model is used to assess the effect of compounds on the development of atherosclerosis.

  • Principle: LDL receptor-deficient (Ldlr−/−) mice are genetically predisposed to hypercholesterolemia. Feeding these mice a high-fat, high-cholesterol "Western" diet accelerates the development of atherosclerotic plaques in the aorta.

  • Animals: Male Ldlr−/− mice on a C57BL/6 background.

  • Procedure:

    • At 6-8 weeks of age, switch the mice from a standard chow diet to a Western diet (typically containing ~21% fat and 0.15-0.2% cholesterol).

    • Administer the test compound (e.g., this compound) or vehicle control, either mixed in the diet or via oral gavage, for a specified period (e.g., 12-16 weeks).

    • Monitor body weight and food intake throughout the study.

    • At the end of the treatment period, euthanize the mice and perfuse the vascular system with phosphate-buffered saline (PBS) followed by a fixative (e.g., 4% paraformaldehyde).

    • Dissect the entire aorta from the heart to the iliac bifurcation.

    • Atherosclerotic Plaque Quantification (En face analysis):

      • Carefully remove the adventitial tissue.

      • Cut the aorta open longitudinally.

      • Stain the aorta with Oil Red O, which specifically stains neutral lipids within the atherosclerotic plaques.

      • Capture a digital image of the pinned-out aorta.

      • Use image analysis software to quantify the percentage of the aortic surface area covered by Oil Red O-stained lesions.

    • Compare the plaque area between treatment and control groups.

Signaling Pathway and Experimental Workflow Visualizations

PAI1_Signaling_Pathway cluster_intracellular Intracellular tPA tPA Plasmin Plasmin tPA->Plasmin activates uPA uPA uPA->Plasmin activates uPAR uPAR uPA->uPAR binds Plasminogen Plasminogen Plasminogen->Plasmin Fibrin_Degradation Fibrin Degradation Products Plasmin->Fibrin_Degradation degrades Fibrin Fibrin Fibrin->Fibrin_Degradation PAI1 PAI-1 PAI1->tPA PAI1->uPA LRP1 LRP1 PAI1->LRP1 binds MDI2268 This compound MDI2268->PAI1 inhibits Vitronectin Vitronectin Vitronectin->PAI1 stabilizes Signaling_Cascade Signaling Cascade (e.g., JAK/STAT) LRP1->Signaling_Cascade activates Cell_Migration Cell Migration Signaling_Cascade->Cell_Migration promotes

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Efficacy cluster_data Data Analysis & Comparison Assay PAI-1 Activity Assay (Chromogenic) IC50 Determine IC50 Assay->IC50 Comparison Compare Efficacy of This compound to other inhibitors IC50->Comparison DVT_Model Murine Deep Vein Thrombosis Model Thrombus_Analysis Thrombus Weight Analysis DVT_Model->Thrombus_Analysis Athero_Model Murine Atherosclerosis Model Plaque_Analysis Atherosclerotic Plaque Quantification Athero_Model->Plaque_Analysis Thrombus_Analysis->Comparison Plaque_Analysis->Comparison

References

MDI-2268 Demonstrates Potent Antithrombotic Efficacy In Vivo with a Favorable Safety Profile

Author: BenchChem Technical Support Team. Date: December 2025

Comparative Efficacy and Safety: MDI-2268 vs. Enoxaparin

In a well-established electrolytic inferior vena cava (IVC) model of venous thrombosis in mice, this compound demonstrated a dose-dependent reduction in thrombus weight.[3] The data, summarized in the table below, highlights the comparative antithrombotic effects of this compound and enoxaparin.

Treatment GroupDosageMean Thrombus Weight (mg ± SD)p-value (vs. Control)Bleeding Time
Control (DMSO)-12.7 ± 5.7-Normal
This compound1.5 mg/kg6.9 ± 3.3> 0.05Not Affected
This compound3 mg/kg5.5 ± 1.60.035Not Affected
Enoxaparin7.3 mg/kg3.8 ± 1.30.005Significantly Prolonged
This compound + Enoxaparin3 mg/kg + 1.8 mg/kg4.8 ± 2.40.035-

Data sourced from a study in C57BL/6 mice (n=5 per group) using an electrolytic model of venous thrombosis.[3] Thrombus weight was measured on Day 2.[3]

Mechanism of Action: Targeting PAI-1

PAI_1_Signaling_Pathway cluster_0 Fibrinolysis cluster_1 Inhibition Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin t-PA / u-PA Fibrin_Degradation Fibrin Degradation Products Plasmin->Fibrin_Degradation Degrades Fibrin Fibrin (Clot) PAI_1 PAI-1 tPA_uPA t-PA / u-PA PAI_1->tPA_uPA Inhibits MDI_2268 This compound MDI_2268->PAI_1 Inhibits

Mechanism of this compound in the PAI-1 signaling pathway.

Experimental Protocols

The in vivo antithrombotic effects of this compound were validated using established murine models of venous thrombosis.

Electrolytic Inferior Vena Cava (IVC) Model of Venous Thrombosis

This model induces thrombus formation through a controlled endothelial injury in the inferior vena cava of mice.

EIM_Workflow start Anesthetize Mouse laparotomy Midline Laparotomy start->laparotomy expose_ivc Expose Inferior Vena Cava laparotomy->expose_ivc insert_electrode Insert Electrode-bearing Needle into IVC expose_ivc->insert_electrode apply_current Apply Constant Electrical Current insert_electrode->apply_current remove_needle Remove Needle and Suture Incision apply_current->remove_needle drug_admin Administer this compound or Control (IP) remove_needle->drug_admin thrombus_harvest Harvest and Weigh Thrombus at Day 2 drug_admin->thrombus_harvest end Data Analysis thrombus_harvest->end

Workflow for the Electrolytic IVC Model of Venous Thrombosis.

Methodology:

  • Anesthesia: C57BL/6 mice (10-12 weeks old, 20-25g) are anesthetized.

  • Surgical Procedure: A midline laparotomy is performed to expose the inferior vena cava (IVC).

  • Thrombus Induction: An electrode is inserted into the IVC, and a constant electrical current is applied to induce endothelial injury, leading to thrombus formation.

  • Drug Administration: this compound, enoxaparin, or a vehicle control is administered intraperitoneally (IP) at specified doses and time intervals (e.g., three times a day for two days).[2]

  • Outcome Assessment: On day 2 post-injury, the thrombus is harvested and its weight is measured.

Tail Bleeding Time Assay

This assay is a standard method to assess the in vivo effect of antithrombotic agents on hemostasis.

Methodology:

  • Drug Administration: Mice are administered this compound, LMWH, or a vehicle control via IP injection.

  • Tail Transection: After a specified time (e.g., 90 minutes), the distal 3 mm of the mouse's tail is transected.

  • Bleeding Measurement: The tail is immediately immersed in warm saline, and the time to cessation of bleeding for a continuous period (e.g., 2 minutes) is recorded.

Conclusion

The in vivo data strongly support the potential of this compound as a novel antithrombotic agent. Its ability to achieve therapeutic efficacy comparable to LMWH without compromising hemostasis addresses a critical unmet need in the treatment of thrombotic diseases. The targeted mechanism of action, focused on enhancing endogenous fibrinolysis, offers a promising alternative to conventional anticoagulation strategies. Further investigation into the clinical applications of this compound is warranted.

References

In Vitro Validation of MDI-2268: A Comparative Guide to PAI-1 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Comparative In Vitro Efficacy

CompoundTargetAssay TypeIC50 ValueReference
MDI-2268 PAI-1Chromogenic Assay~44 µM (in plasma, activity comparable to CCG-7844BP)
Tiplaxtinin (B1681322) (PAI-039) PAI-1Not Specified2.7 µM[1][2][3][4]

Note: The IC50 for this compound is an approximation based on its described similarity to CCG-7844BP in plasma. It is important to note that in vivo studies have suggested this compound is significantly more potent than tiplaxtinin.

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and the methods for its validation, the following diagrams are provided.

PAI1_Signaling_Pathway cluster_activation Plasminogen Activation cluster_fibrinolysis Fibrinolysis cluster_inhibition PAI-1 Inhibition tPA tPA Plasminogen Plasminogen tPA->Plasminogen activates uPA uPA uPA->Plasminogen activates Plasmin Plasmin Plasminogen->Plasmin Fibrin Fibrin (Clot) Plasmin->Fibrin degrades Fibrin_Degradation Fibrin Degradation Products Fibrin->Fibrin_Degradation PAI1 PAI-1 PAI1->tPA inhibits PAI1->uPA inhibits MDI2268 This compound MDI2268->PAI1 inhibits In_Vitro_PAI1_Assay_Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_detection Detection Reagents Prepare Reagents: - PAI-1 - tPA - Plasminogen - Chromogenic Substrate - this compound/Comparator Plates Prepare 96-well plate Reagents->Plates Incubate1 Incubate PAI-1 with This compound/Comparator Plates->Incubate1 Incubate2 Add tPA and Plasminogen Incubate1->Incubate2 Incubate3 Add Chromogenic Substrate Incubate2->Incubate3 Measure Measure absorbance at 405 nm Incubate3->Measure Analyze Calculate % inhibition and IC50 Measure->Analyze

References

Comparative Analysis of MDI-2268 Cross-Reactivity with Other Serpins

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Drug Development and Protease Biology

Introduction to MDI-2268 and the Serpin Superfamily

Quantitative Analysis of this compound Selectivity

To evaluate the selectivity of this compound, its inhibitory activity should be quantified against a panel of physiologically relevant serpins. The following table illustrates how such comparative data should be structured. The values presented are hypothetical and serve as a template for reporting experimental findings.

Table 1: Hypothetical Inhibitory Activity of this compound Against a Panel of Human Serpins

Serpin TargetClassPrimary Protease Target(s)This compound IC50 (µM)This compound Ki (µM)Fold Selectivity (vs. PAI-1)
PAI-1 (SERPINE1) EtPA, uPA0.050.011
Antithrombin (SERPINC1)CThrombin, Factor Xa> 100> 100> 2000
Alpha-1-antitrypsin (SERPINA1)ANeutrophil Elastase> 100> 100> 2000
Neuroserpin (SERPINI1)ItPA, Plasmin5015300
C1-inhibitor (SERPING1)GC1s, C1r, Kallikrein> 100> 100> 2000
Alpha-2-antiplasmin (SERPINA2)APlasmin7525500

Experimental Protocols for Assessing Cross-Reactivity

A thorough assessment of this compound's cross-reactivity requires a combination of biochemical and biophysical assays.

In Vitro Serpin Inhibition Assays (Kinetic Analysis)

This method determines the inhibitory potency (IC50 and Ki) of this compound against various serpins by measuring the residual activity of the serpin's target protease.

Principle: The ability of a serpin to inhibit its cognate protease is monitored in the presence and absence of the test compound (this compound). The rate of substrate cleavage by the protease is measured, typically using a chromogenic or fluorogenic substrate.

Detailed Protocol:

  • Reagents and Materials:

    • Cognate serine proteases (tPA, thrombin, neutrophil elastase, etc.).

    • Specific chromogenic or fluorogenic substrates for each protease.

    • Assay buffer (e.g., Tris-HCl or HEPES with appropriate salts and additives like BSA).

    • This compound stock solution in DMSO.

    • 96-well microplates.

    • Microplate reader capable of kinetic measurements.

  • Assay Procedure: a. Prepare serial dilutions of this compound in the assay buffer. b. In a 96-well plate, add the serpin and the corresponding this compound dilution. Incubate for a pre-determined time (e.g., 30 minutes) at 37°C to allow for inhibitor binding. c. Initiate the reaction by adding the cognate protease. d. Immediately add the chromogenic or fluorogenic substrate. e. Monitor the change in absorbance or fluorescence over time using a microplate reader in kinetic mode. f. The initial reaction velocity (rate) is calculated from the linear portion of the progress curve.

  • Data Analysis: a. Plot the reaction rates against the logarithm of the this compound concentration. b. Fit the data to a four-parameter logistic equation to determine the IC50 value. c. The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation, taking into account the substrate and enzyme concentrations and the Michaelis-Menten constant (Km) of the substrate.

Thermal Shift Assay (Differential Scanning Fluorimetry)

This biophysical method assesses the direct binding of this compound to different serpins by measuring changes in their thermal stability.

Principle: The binding of a small molecule ligand to a protein can stabilize the protein's structure, leading to an increase in its melting temperature (Tm). This change in Tm is detected using a fluorescent dye that binds to hydrophobic regions exposed during protein unfolding.

Detailed Protocol:

  • Reagents and Materials:

    • Purified recombinant human serpins.

    • Fluorescent dye (e.g., SYPRO Orange).

    • Assay buffer.

    • This compound stock solution in DMSO.

    • qPCR instrument with a thermal ramping capability.

  • Assay Procedure: a. In a PCR plate, mix the serpin, this compound at various concentrations, and the fluorescent dye in the assay buffer. b. Seal the plate and place it in a qPCR instrument. c. Apply a thermal ramp, increasing the temperature from a baseline (e.g., 25°C) to a denaturing temperature (e.g., 95°C) in small increments. d. Monitor the fluorescence at each temperature increment.

  • Data Analysis: a. Plot the fluorescence intensity against temperature to generate a melting curve. b. The melting temperature (Tm) is the temperature at which the fluorescence is at its maximum (the inflection point of the first derivative of the curve). c. A significant increase in Tm in the presence of this compound indicates binding. The magnitude of the thermal shift (ΔTm) can be correlated with binding affinity.

Signaling Pathways and Experimental Workflows

PAI1_Pathway Plasminogen Plasminogen Plasmin Plasmin Fibrin_degradation Fibrin Degradation Products Plasmin->Fibrin_degradation degrades tPA_uPA tPA / uPA tPA_uPA->Plasmin activates Fibrin_clot Fibrin Clot PAI1 PAI-1 PAI1->tPA_uPA inhibits MDI2268 This compound MDI2268->PAI1 inhibits

Cross_Reactivity_Workflow start Start: Select Serpin Panel inhibition_assay Kinetic Inhibition Assay (IC50 / Ki determination) start->inhibition_assay thermal_shift Thermal Shift Assay (Binding confirmation) start->thermal_shift data_analysis Data Analysis & Selectivity Profiling inhibition_assay->data_analysis thermal_shift->data_analysis end End: Comparison Guide data_analysis->end

Caption: Experimental workflow for assessing the cross-reactivity of this compound.

Conclusion

A comprehensive evaluation of this compound's cross-reactivity against a panel of serpins is crucial for a complete understanding of its pharmacological profile. The experimental protocols and data presentation formats outlined in this guide provide a robust framework for researchers to generate the necessary data to confirm the selectivity of this compound and to anticipate any potential off-target effects. Such studies are essential for the continued development of this and other targeted serpin inhibitors.

References

Head-to-Head Comparison of PAI-1 Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Quantitative Data Summary

InhibitorTypeTargetIC50Key Findings
Tiplaxtinin (B1681322) (PAI-039) Small MoleculePAI-1~2.7 µM (in vitro binding)[1]; ~29 µM (HT1080 cell viability)[2]Orally bioavailable, demonstrated efficacy in rat models of arterial thrombosis[1][3]. Less effective against vitronectin-bound PAI-1[4].
TM5275 Small MoleculePAI-19.7 - 60.3 µM (cell viability in various cancer cell lines)Orally bioavailable, induces apoptosis in cancer cells. Shows efficacy in rat models of thrombosis and lung fibrosis.
TM5441 Small MoleculePAI-19.7 - 60.3 µM (cell viability in various cancer cell lines)Orally bioavailable, induces intrinsic apoptosis in cancer cells and disrupts tumor vasculature in vivo. Attenuates hypertension and vascular senescence in mice.
MDI-2517 Small MoleculePAI-157 µM (inhibition of uPA activity in human plasma)Superior preclinical efficacy to tiplaxtinin at a 10-fold lower dose in a mouse model of systemic sclerosis. Reduces fibrosis in skin and lungs. Currently in Phase 1 clinical trials.
PAItrap Engineered Protein (inactivated uPA)PAI-110 nM (chromogenic assay); Kd of 0.15 nM (SPR)High specificity and affinity for PAI-1. Demonstrates fibrinolytic properties in plasma in vitro.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to allow for replication and further investigation.

In Vitro PAI-1 Inhibition Assay (Chromogenic)
  • Materials:

    • Human uPA or tPA

    • Chromogenic substrate for uPA/tPA (e.g., S-2444)

    • Assay buffer (e.g., Tris-buffered saline, pH 7.4)

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Add a fixed concentration of uPA or tPA to initiate the reaction and incubate for another defined period (e.g., 10 minutes).

    • Add the chromogenic substrate to each well.

    • Measure the absorbance at the appropriate wavelength (e.g., 405 nm) at regular intervals to determine the rate of substrate cleavage.

    • Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.

In Vivo Ferric Chloride-Induced Thrombosis Model
  • Principle: Topical application of ferric chloride (FeCl3) to an artery or vein induces oxidative injury to the endothelium, leading to the formation of a thrombus. The efficacy of an antithrombotic agent is assessed by measuring the time to vessel occlusion or the final thrombus weight.

  • Animals: Mice or rats are commonly used.

  • Procedure:

    • Anesthetize the animal.

    • Surgically expose the carotid artery or femoral vein.

    • Place a small piece of filter paper saturated with a specific concentration of FeCl3 solution (e.g., 5-10%) on the surface of the vessel for a defined period (e.g., 3-5 minutes).

    • Remove the filter paper and monitor blood flow using a Doppler flow probe.

    • The time to complete vessel occlusion is recorded. Alternatively, the vessel segment containing the thrombus can be excised after a specific time, and the thrombus weight is measured.

    • Test compounds are typically administered orally or intravenously prior to the FeCl3 application.

In Vivo Bleomycin-Induced Pulmonary Fibrosis Model
  • Principle: Intratracheal or systemic administration of the cytotoxic agent bleomycin (B88199) induces lung injury and inflammation, followed by the development of pulmonary fibrosis. The therapeutic effect of a compound is evaluated by assessing the extent of fibrosis.

  • Animals: Mice are commonly used.

  • Procedure:

    • Anesthetize the mouse.

    • Administer a single dose of bleomycin sulfate (B86663) dissolved in sterile saline via intratracheal instillation.

    • Monitor the animals for a period of 14 to 28 days.

    • Test compounds can be administered prophylactically or therapeutically.

    • At the end of the study, sacrifice the animals and collect the lungs.

    • Assess the degree of fibrosis by:

      • Histology: Staining lung sections with Masson's trichrome to visualize collagen deposition and scoring the fibrosis using the Ashcroft scale.

      • Biochemical analysis: Measuring the hydroxyproline (B1673980) content in lung homogenates as an indicator of collagen deposition.

      • Bronchoalveolar lavage (BAL) fluid analysis: Measuring total and differential cell counts, and cytokine levels.

Signaling Pathways and Experimental Workflows

PAI1_Signaling_Pathway cluster_0 Fibrinolysis Cascade cluster_1 PAI-1 Inhibition Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin activated by Fibrin Fibrin Plasmin->Fibrin degrades Fibrin_Degradation_Products Fibrin_Degradation_Products Fibrin->Fibrin_Degradation_Products tPA_uPA tPA / uPA tPA_uPA->Plasminogen activates PAI1 PAI-1 PAI1->tPA_uPA inhibits PAI1_Inhibitor PAI-1 Inhibitor PAI1_Inhibitor->PAI1 inhibits

Experimental_Workflow cluster_0 In Vitro Screening cluster_1 In Vivo Evaluation Compound_Library Compound Library PAI1_Activity_Assay PAI-1 Activity Assay (Chromogenic/ELISA) Compound_Library->PAI1_Activity_Assay Hit_Compounds Hit Compounds PAI1_Activity_Assay->Hit_Compounds Thrombosis_Model Thrombosis Model (e.g., FeCl3-induced) Hit_Compounds->Thrombosis_Model Fibrosis_Model Fibrosis Model (e.g., Bleomycin-induced) Hit_Compounds->Fibrosis_Model Efficacy_Assessment Efficacy Assessment (Thrombus size, Fibrosis score) Thrombosis_Model->Efficacy_Assessment Fibrosis_Model->Efficacy_Assessment Lead_Candidate Lead Candidate Efficacy_Assessment->Lead_Candidate

References

MDI-2268: A Specific Inhibitor of Plasminogen Activator Inhibitor-1 (PAI-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Analysis of PAI-1 Inhibitors

CompoundTargetIC50 (µM)Compound ClassKey Characteristics
MDI-2268 PAI-1~44[1]Small MoleculeOrally bioavailable, effective in vivo against vitronectin-bound PAI-1.[1][2]
Tiplaxtinin (PAI-039)PAI-12.7Small MoleculeOrally efficacious, but less effective against vitronectin-bound PAI-1.[1]
TM5441PAI-113.9 - 51.1Small MoleculeOrally bioavailable.
CCG-7844BPPAI-144[1]Small MoleculeParent compound of this compound.[1]

Specificity of this compound:

Experimental Protocols

Chromogenic PAI-1 Activity Assay

Principle: Active PAI-1 forms a complex with tissue plasminogen activator (tPA), inhibiting its ability to convert plasminogen to plasmin. In the presence of a PAI-1 inhibitor, tPA remains active and catalyzes the conversion of plasminogen to plasmin. Plasmin then cleaves a chromogenic substrate, resulting in a color change that can be measured spectrophotometrically. The intensity of the color is directly proportional to the residual tPA activity and inversely proportional to the PAI-1 activity.

Materials:

  • Human tPA

  • Human plasminogen

  • Chromogenic plasmin substrate (e.g., S-2251)

  • Assay buffer (e.g., Tris-buffered saline, pH 7.4, with 0.1% BSA)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a solution of the test inhibitor (e.g., this compound) at various concentrations.

  • Add plasminogen and the chromogenic substrate to each well.

  • Immediately measure the absorbance at the appropriate wavelength (e.g., 405 nm) at regular intervals using a microplate reader.

  • Calculate the rate of substrate cleavage from the linear portion of the absorbance versus time curve.

SDS-PAGE Analysis of PAI-1/tPA Complex Formation

Principle: PAI-1 forms a stable, covalent complex with tPA that is resistant to dissociation by SDS. This high molecular weight complex can be visualized by SDS-polyacrylamide gel electrophoresis (SDS-PAGE). A specific inhibitor of PAI-1 will prevent the formation of this complex.

Materials:

  • Human tPA

  • Test inhibitor (e.g., this compound)

  • SDS-PAGE gels and running buffer

  • Sample loading buffer (with and without reducing agent)

  • Protein staining solution (e.g., Coomassie Brilliant Blue or silver stain)

Procedure:

  • Add tPA to the mixture and continue the incubation for another 30 minutes at 37°C to allow for complex formation.

  • Stop the reaction by adding SDS-PAGE sample loading buffer.

  • Separate the protein samples on an SDS-PAGE gel.

Visualizing the Mechanism of Action

PAI1_Inhibition_Pathway cluster_0 Normal Fibrinolysis Regulation cluster_1 Action of this compound PAI1 Active PAI-1 Complex PAI-1/tPA Complex (Inactive) PAI1->Complex Inhibits InactivePAI1 Inactive PAI-1 tPA tPA Plasmin Plasmin tPA->Plasmin Activates tPA->Complex Plasminogen Plasminogen Plasminogen->Plasmin Fibrin Fibrin Plasmin->Fibrin FDP Fibrin Degradation Products Fibrin->FDP Degrades MDI2268 This compound MDI2268->PAI1 Binds & Inactivates

Experimental_Workflow cluster_0 In Vitro Specificity Testing Start Start: Compound Screening ChromogenicAssay Chromogenic PAI-1 Activity Assay Start->ChromogenicAssay SDSPAGE SDS-PAGE for PAI-1/tPA Complex ChromogenicAssay->SDSPAGE Confirm Mechanism SelectivityAssay Selectivity Assays vs. other Serpins SDSPAGE->SelectivityAssay DataAnalysis IC50 Determination & Specificity Profile SelectivityAssay->DataAnalysis

Caption: Experimental workflow for this compound specificity.

References

Preclinical Efficacy of MDI-2268: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For research use only. MDI-2268 is an investigational compound and not approved for human use.

Mechanism of Action

Below is a diagram illustrating the signaling pathway affected by this compound.

cluster_0 Fibrinolytic Pathway cluster_1 Inhibition by PAI-1 cluster_2 Action of this compound Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin Activated by Fibrin_Degradation Fibrin Degradation Products Plasmin->Fibrin_Degradation Degrades Fibrin Fibrin (Clot) Fibrin->Fibrin_Degradation tPA_uPA tPA / uPA tPA_uPA->Plasminogen PAI1 PAI-1 PAI1->tPA_uPA Inhibits MDI2268 This compound MDI2268->PAI1 Inhibits

Caption: Mechanism of action of this compound in the fibrinolytic pathway.

Comparative Efficacy Data

The following tables summarize the key preclinical findings for this compound in various animal models, comparing its effects to other agents where data is available.

Venous Thrombosis (VT) Model

This study evaluated the efficacy and safety of this compound in a murine model of venous thrombosis induced by an electrolytic inferior vena cava model (EIM).[3]

Table 1: Comparison of this compound and Low-Molecular-Weight Heparin (LMWH) in a Murine VT Model

ParameterVehicle ControlThis compound (3 mg/kg)LMWH (3 mg/kg)
Thrombus Weight Reduction Baseline62% decrease~62% decrease
Bleeding Time No significant changeNo significant changeSignificantly prolonged

Experimental Protocol:

  • Model: Electrolytic Inferior Vena Cava Model (EIM) in mice.

  • Treatment: Mice received either vehicle, 3 mg/kg this compound, or 3 mg/kg low-molecular-weight heparin (LMWH) via intraperitoneal (IP) injection three times a day.

  • Duration: Thrombi were harvested 2 days after VT induction.

  • Primary Endpoint: Thrombus weight.

  • Safety Endpoint: Bleeding time, assessed in a separate cohort 90 minutes after a single IP injection.[3]

The experimental workflow for the venous thrombosis study is depicted below.

cluster_0 Experimental Workflow: Murine Venous Thrombosis Model start Induce Venous Thrombosis (EIM in mice) treatment Administer Treatment (IP, 3x/day for 2 days): - Vehicle - this compound (3 mg/kg) - LMWH (3 mg/kg) start->treatment harvest Harvest Thrombi (Day 2) treatment->harvest safety Assess Bleeding Time (Separate Cohort, 90 min post-IP) treatment->safety weigh Measure Thrombus Weight harvest->weigh end Compare Efficacy and Safety weigh->end safety->end

Caption: Workflow for the preclinical evaluation of this compound in venous thrombosis.

Atherosclerosis in a Metabolic Syndrome Model
ParameterWestern Diet (Control)This compound (400 µg/g of diet)PAI-039 (5 mg/g of diet)
Atherosclerosis Formation BaselineSignificantly inhibitedSignificantly inhibited
Obesity BaselineSignificantly inhibitedSignificantly inhibited
Macrophage Accumulation in Plaque BaselineSignificantly decreasedSignificantly decreased
Cell Senescence in Plaque BaselineSignificantly decreasedSignificantly decreased

Experimental Protocol:

  • Model: ldlr-/- mice fed a Western diet (WD).

  • Duration: Up to 24 weeks.

  • Primary Endpoints: Atherosclerosis formation (measured by Oil Red O staining), body weight.

  • Secondary Endpoints: Histochemical analysis of atherosclerotic plaques for macrophage accumulation and cell senescence.[4]

Ischemic Stroke Model

In a mouse model of ischemic stroke, this compound was evaluated as part of a combination therapy aimed at enhancing fibrinolysis while protecting the blood-brain barrier (BBB).[2]

Table 3: this compound in a Murine Ischemic Stroke Model

Treatment GroupOutcome
Vehicle Baseline infarct size
This compound alone Protective effect
Imatinib (B729) alone Protective effect
This compound + Imatinib Significantly reduced infarct size compared to vehicle or either treatment alone

Experimental Protocol:

  • Model: Middle Cerebral Artery Occlusion (MCAO) model of ischemic stroke in wild-type mice.

  • Primary Endpoint: Infarct size.[2][5]

The logical relationship for the combination therapy in ischemic stroke is illustrated below.

cluster_0 Combination Therapy Logic in Ischemic Stroke MDI2268 This compound PAI1 Inhibit PAI-1 MDI2268->PAI1 Imatinib Imatinib tPA_PDGFRa Inhibit tPA-mediated PDGFRα Signaling Imatinib->tPA_PDGFRa Fibrinolysis Enhance Endogenous Fibrinolysis PAI1->Fibrinolysis Infarct Reduced Infarct Size Fibrinolysis->Infarct BBB Reduce Blood-Brain Barrier Permeability tPA_PDGFRa->BBB BBB->Infarct

Caption: Rationale for this compound and Imatinib combination therapy in stroke.

Summary and Future Directions

References

Safety Operating Guide

Safe Disposal of MDI-2268: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and scientists handling MDI-2268 must adhere to stringent disposal protocols to ensure personnel safety and environmental protection. This guide provides a comprehensive overview of the proper disposal procedures for this compound, based on available safety data.

Pre-Disposal and Handling Precautions

Before initiating the disposal process, it is imperative to handle this compound with appropriate personal protective equipment (PPE). The chemical is known to be a respiratory sensitizer (B1316253) and is harmful to aquatic life.[1]

Key Handling Precautions:

  • Ventilation: Always handle this compound in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors or mists.[1][2]

  • Personal Protective Equipment (PPE):

    • Gloves: Wear chemically resistant gloves. Inspect gloves for any damage before use and employ proper glove removal techniques to prevent skin contact.[1]

    • Respiratory Protection: In case of inadequate ventilation, wear appropriate respiratory protection.[1]

    • Eye Protection: Use tightly fitting safety goggles with side-shields.[2]

    • Lab Coat: A lab coat or other protective clothing should be worn.

  • Hygiene: Wash hands thoroughly after handling the substance. Contaminated clothing should be removed and laundered before reuse.[1]

This compound Waste Classification and Segregation

Proper segregation of chemical waste is the first step in the disposal process. This compound waste should be classified and handled as hazardous chemical waste.

Waste Stream Container Type Labeling Requirements
Solid this compound Waste Tightly sealed, chemically compatible container"Hazardous Waste," "this compound, Solid," and relevant hazard pictograms
Liquid this compound Waste Tightly sealed, leak-proof, compatible container"Hazardous Waste," "this compound, Liquid," and relevant hazard pictograms
Contaminated Labware Puncture-resistant, sealed container"Hazardous Waste," "this compound Contaminated Sharps/Labware"
Contaminated PPE Sealed plastic bag or container"Hazardous Waste," "this compound Contaminated PPE"

Step-by-Step Disposal Procedure

The following procedure outlines the steps for the safe disposal of this compound waste.

  • Waste Collection:

    • Collect all this compound waste, including unused product, solutions, and contaminated materials, in the appropriate, clearly labeled containers as specified in the table above.

    • Ensure all containers are securely sealed to prevent leaks or spills.

  • Environmental Precautions:

    • Under no circumstances should this compound waste be disposed of down the drain or in regular trash.[1][2] This is to prevent its release into the environment, where it can be harmful to aquatic life.[1]

    • In case of a spill, contain the material using an absorbent material (e.g., Chemizorb®) and collect it into a suitable container for disposal.[1] Prevent the spill from entering drains.[1][2]

  • Storage Pending Disposal:

    • Store the sealed waste containers in a designated, well-ventilated, and secure hazardous waste accumulation area.

    • The storage area should be away from incompatible materials.

  • Final Disposal:

    • The disposal of this compound must be carried out through an approved and licensed hazardous waste disposal facility.[1]

    • Follow all local, state, and federal regulations for the transportation and disposal of hazardous chemical waste.

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the waste.

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the this compound disposal process.

G cluster_prep Preparation & Handling cluster_collection Waste Collection & Segregation cluster_procedure Disposal Procedure cluster_donot CRITICAL: Prohibited Actions A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Handle in a Well-Ventilated Area A->B C Segregate Waste Streams (Solid, Liquid, Contaminated Items) B->C D Use Labeled, Sealed Containers C->D H DO NOT Dispose Down the Drain I DO NOT Dispose in Regular Trash E Store in Designated Hazardous Waste Area D->E F Contact Environmental Health & Safety (EHS) E->F G Arrange for Professional Disposal via Approved Facility F->G

Caption: Workflow for the proper disposal of this compound waste.

References

Personal protective equipment for handling MDI-2268

Author: BenchChem Technical Support Team. Date: December 2025

Understanding the Compound: MDI-2268

Personal Protective Equipment (PPE)

The following PPE is recommended when handling this compound, based on the available Safety Data Sheet. It is crucial to note that specific quantitative data, such as glove breakthrough times, are not currently available. Therefore, the selection of PPE should be based on a thorough risk assessment of the specific laboratory procedures being performed.

Table 1: Personal Protective Equipment Recommendations for this compound

PPE CategoryRecommendation
Eye Protection Safety goggles with side-shields are required to protect against splashes.[1]
Hand Protection Protective gloves are mandatory.[1] Nitrile gloves are a common choice for handling non-hazardous chemicals, but their specific resistance to this compound is not documented. It is advisable to consult a general chemical resistance guide for nitrile gloves and to change gloves immediately if contamination is suspected.[2][3][4]
Skin and Body Protection Impervious clothing, such as a laboratory coat, should be worn to prevent skin contact.[1]
Respiratory Protection A suitable respirator should be used when there is a risk of inhaling dust or aerosols.[1] The specific type of respirator and cartridge should be determined by a risk assessment. For fine chemical dusts, a respirator with a particulate filter (e.g., N95, P95) may be appropriate.[5][6][7]

Operational and Handling Procedures

Adherence to proper handling and storage protocols is essential for maintaining the integrity of this compound and ensuring the safety of laboratory personnel.

Handling:

  • Avoid inhalation, and contact with eyes and skin.[1]

  • Prevent the formation of dust and aerosols.

  • Use only in areas with adequate exhaust ventilation.[1]

Storage:

  • Store in a tightly closed container in a dry and well-ventilated place.

  • Recommended storage temperatures:

    • Powder: -20°C for 12 months, 4°C for 6 months.

    • In solvent: -80°C for 6 months, -20°C for 1 month.[8]

Experimental Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment prep_ppe Don Appropriate PPE prep_weigh Weigh this compound in Ventilated Area prep_ppe->prep_weigh Proceed prep_dissolve Dissolve in Appropriate Solvent prep_weigh->prep_dissolve Proceed handle_exp Perform Experiment prep_dissolve->handle_exp Proceed handle_observe Observe for Spills or Contamination handle_exp->handle_observe During cleanup_decon Decontaminate Work Area handle_observe->cleanup_decon After cleanup_dispose Dispose of Waste cleanup_decon->cleanup_dispose Proceed cleanup_remove_ppe Doff PPE cleanup_dispose->cleanup_remove_ppe Final Step

Standard workflow for handling this compound.

Spill and Disposal Plan

In the event of a spill or for routine disposal, the following procedures should be followed.

Spill Response:

  • Evacuate: Evacuate personnel from the immediate spill area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Use an absorbent material (e.g., diatomite, universal binders) to contain the spill.

  • Clean: Decontaminate surfaces and equipment by scrubbing with alcohol.

  • Dispose: Dispose of contaminated materials as outlined below.

Logical Relationship for Spill Response

spill Spill Occurs evacuate Evacuate Area spill->evacuate ventilate Ensure Ventilation spill->ventilate ppe Don Appropriate PPE evacuate->ppe ventilate->ppe contain Contain Spill with Absorbent Material ppe->contain clean Decontaminate Surfaces contain->clean dispose Dispose of Contaminated Waste clean->dispose report Report Incident dispose->report

Decision workflow for an this compound spill.

Disposal Plan:

The Safety Data Sheet for this compound does not classify it as hazardous waste. However, all chemical waste should be disposed of in accordance with local, state, and federal regulations.

Table 2: Disposal Plan for this compound

Waste TypeDisposal Procedure
Unused Solid this compound Collect in a designated, labeled waste container. Consult with your institution's Environmental Health and Safety (EHS) office for guidance on disposal of non-hazardous chemical solids.
Contaminated Materials (e.g., gloves, absorbent pads) Place in a sealed bag or container and dispose of as chemical waste.
Empty Containers Rinse thoroughly with a suitable solvent. The rinsate should be collected and treated as chemical waste. Once clean, deface the label and dispose of the container with regular laboratory glass or plastic waste, as appropriate.
Solutions of this compound Collect in a labeled, sealed waste container. Do not dispose of down the drain unless specifically permitted by your institution's EHS guidelines for non-hazardous chemical solutions.

By adhering to these safety protocols and operational plans, researchers can handle this compound responsibly, minimizing risks and ensuring a safe and compliant laboratory environment. Always consult your institution's specific safety guidelines and the most recent Safety Data Sheet before handling any chemical.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。